N-Cyano-N',S-dimethylisothiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-cyano-N'-methylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGGQXIPBPGZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207173 | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-24-8 | |
| Record name | Methyl N-cyano-N′-methylcarbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyano-2,3-dimethylisothiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Cyano-N',S-dimethylisothiourea CAS number and properties
An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
This technical guide provides an in-depth analysis of this compound (CAS No. 5848-24-8), a versatile and highly reactive chemical intermediate. We will explore its fundamental physicochemical properties, delve into a representative synthetic protocol with mechanistic insights, and showcase its pivotal role as a building block in organic synthesis. Core applications, including its function as a guanylating agent and a precursor to complex heterocyclic systems, are discussed. A significant focus is placed on its utility in pharmaceutical development, highlighted by a detailed case study on its role in a patented synthesis of the H₂ receptor antagonist, Cimetidine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity and synthetic potential.
Chapter 1: Molecular Profile and Physicochemical Properties
This compound is a crystalline solid that has garnered significant attention as a stable, yet reactive, synthon.[1] Its utility stems from the unique electronic interplay between the cyano, imine, and S-methylisothiourea functionalities, making it a valuable precursor for a wide array of chemical transformations.
Chemical Identity
The compound is unambiguously identified by the following descriptors:
| Identifier | Value |
| CAS Number | 5848-24-8[2] |
| Molecular Formula | C₄H₇N₃S[2] |
| Molecular Weight | 129.18 g/mol [2] |
| IUPAC Name | 1-Cyano-2,3-dimethyl-2-thiopseudourea[2] |
| Common Synonyms | This compound |
| SMILES | CS/C(NC#N)=N\C[2] |
| InChI Key | MHGGQXIPBPGZFB-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical characteristics of this compound are summarized below, providing essential data for its handling and use in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 202-203 °C | [4][5] |
| Purity | Typically >98% | [1] |
| Storage | Store at room temperature in a cool, dark place. Refrigeration is also recommended for long-term stability. | [1][3] |
Structural Analysis and Reactivity
The molecule's reactivity is governed by three key features:
-
The S-Methyl Group: This is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. Its departure facilitates the attack of nucleophiles at the central carbon.
-
The Electrophilic Central Carbon: The carbon atom of the isothiourea moiety is highly electrophilic, being bonded to three electronegative atoms (two nitrogens and sulfur). This makes it the primary site for nucleophilic attack.
-
The Cyano Group: This powerful electron-withdrawing group modulates the basicity and nucleophilicity of the adjacent nitrogen atoms. It is also a key component in the formation of the N-cyanoguanidine pharmacophore, a crucial moiety in many bioactive molecules.[6]
Chapter 2: Synthesis and Mechanistic Considerations
While several pathways to N-cyanoisothioureas exist, a highly effective and common strategy involves the reaction of the commercially available dimethyl N-cyanodithioiminocarbonate with a primary amine. This method is particularly useful for generating a library of polysubstituted derivatives.[7]
Representative Synthesis Protocol
This protocol describes a representative method for the synthesis of this compound from dimethyl N-cyanodithioiminocarbonate and methylamine.
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or a suitable polar solvent)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
Setup: In a well-ventilated fume hood, dissolve dimethyl N-cyanodithioiminocarbonate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add methylamine (1.1 equivalents) to the stirred solution. Causality Note: The reaction is exothermic; slow addition and cooling are crucial to control the reaction rate and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often obtained in high purity, but recrystallization from ethanol or another suitable solvent can be performed if necessary.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Chapter 3: Core Applications in Synthetic Chemistry
The unique structure of this compound makes it a powerful tool for constructing more complex molecular architectures.
Guanylation of Amines
Isothioureas are well-established reagents for guanylation, the process of adding a guanidine group to a molecule, typically an amine.[8] The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiourea, leading to the displacement of the S-methyl group (as methanethiol). This provides a direct and efficient route to N'-substituted-N''-cyanoguanidines.
Precursor to Fused Heterocycles
Similar to the closely related dimethyl N-cyanodithioiminocarbonate, this reagent is an excellent precursor for a variety of fused heterocyclic compounds.[9] By reacting with bifunctional nucleophiles (e.g., compounds containing both an amine and an active methylene group), it can participate in condensation and cyclization cascades to form important scaffolds such as pyrimidines, thiazoles, and triazoles.[9]
Caption: Versatility of this compound as a synthetic intermediate.
Chapter 4: Case Study in Drug Development: The Synthesis of Cimetidine
The N-cyanoguanidine moiety is a recognized pharmacophore that can act as a bioisostere for thiourea or amide groups, influencing the basicity and hydrogen-bonding properties of a molecule.[6] This makes it a valuable component in drug design. A prime example of the utility of this compound is in a patented synthesis pathway for Cimetidine, a widely used histamine H₂ receptor antagonist for treating peptic ulcers.[10]
Cimetidine Synthesis Pathway
In this process, this compound serves as the cyanoguanidine donor.
-
Step 1: Intermediate Formation. 4-[(2-Aminoethyl)thiomethyl]-5-methylimidazole is reacted with this compound. The primary amine of the imidazole side-chain acts as a nucleophile, attacking the isothiourea and displacing the S-methyl group to form the intermediate, N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea.[10]
-
Step 2: Final Guanylation. The intermediate is then treated with methylamine. The methylamine displaces the second S-methyl group, completing the formation of the N,N'-disubstituted cyanoguanidine moiety and yielding the final Cimetidine product.[10]
Caption: Patented synthesis route to Cimetidine utilizing the title reagent.[10]
Chapter 5: Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a clear spectroscopic fingerprint.
Quality Control Protocol
-
Visual Inspection: Confirm the material is a white to off-white crystalline solid.
-
Melting Point: Determine the melting point; it should be sharp and within the 202-203 °C range.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
IR Spectroscopy: Obtain an IR spectrum to confirm the presence of the key cyano functional group.
-
Mass Spectrometry: Use ESI or EI mass spectrometry to confirm the molecular weight.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | S-CH₃ | ~2.3 - 2.6 ppm (singlet, 3H) | Protons on a carbon adjacent to sulfur. |
| N-CH₃ | ~2.8 - 3.1 ppm (singlet, 3H) | Protons on a carbon adjacent to nitrogen. | |
| ¹³C NMR | S-C H₃ | ~15 ppm | Typical shift for a methyl group attached to sulfur. |
| N-C H₃ | ~30 ppm | Typical shift for a methyl group attached to nitrogen. | |
| C ≡N | ~115 - 120 ppm | Characteristic region for nitrile carbons.[5] | |
| N-C =N | ~160 - 165 ppm | Shift for the central isothiourea carbon. | |
| IR | C≡N Stretch | 2220 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group.[11] |
| MS (EI) | [M]⁺ | m/z = 129 | Molecular ion peak corresponding to the molecular weight. |
Chapter 6: Safety, Handling, and Storage
As with any laboratory reagent, proper handling is paramount to ensure safety.
-
Hazard Identification: The compound is classified as harmful. It may be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this material.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, refrigeration can prolong shelf life.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Chapter 7: Conclusion and Future Outlook
This compound is a reagent of significant value in both academic and industrial research. Its straightforward synthesis, stability, and predictable reactivity make it an ideal building block for creating the N-cyanoguanidine scaffold and for constructing complex heterocyclic systems. Its demonstrated use in the synthesis of major pharmaceuticals like Cimetidine underscores its importance. Future research will likely continue to exploit its unique properties in the development of novel kinase inhibitors, bioactive peptides, and other therapeutic agents, solidifying its place as a cornerstone reagent in the medicinal chemist's toolbox.
References
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ResearchGate. 1 H and 13 C NMR chemical shifts (in ppm) of various species in DMSOOd 6. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
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Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. Available at: [Link]
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ResearchGate. (PDF) Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. Available at: [Link]
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ResearchGate. (PDF) Recent Developments in Guanylating Agents. Available at: [Link]
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Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
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PubMed. Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Available at: [Link]
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Arkivoc. Recent developments in guanylating agents. Available at: [Link]
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Beilstein Journals. Synthetic accesses to biguanide compounds. Available at: [Link]
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An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N',S-dimethylisothiourea is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structural features, combining a reactive cyano group with a dimethylisothiourea backbone, make it a key precursor for the synthesis of a diverse range of heterocyclic compounds and guanidine derivatives. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1][2] A summary of its key physical and chemical identifiers is presented in Table 1.
Table 1: Physical and Chemical Identifiers of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-N-cyano-N'-methyl-S-methylcarbamimidothioate | [3] |
| CAS Number | 5848-24-8 | [1][2] |
| Molecular Formula | C₄H₇N₃S | [1][2] |
| Molecular Weight | 129.18 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 202-203 °C | [2] |
| Boiling Point | 195.1 ± 23.0 °C (Predicted) | [2] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | Recommended to be stored at 2-8°C under a nitrogen atmosphere. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of dimethyl N-cyanodithioiminocarbonate with methylamine. This reaction proceeds via a nucleophilic substitution mechanism where the methylamine displaces one of the methylthio groups of the starting material.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
A detailed experimental procedure for the synthesis is outlined below. This protocol is based on established methodologies for the reaction of N-cyanodithioiminocarbonates with primary amines.
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve dimethyl N-cyanodithioiminocarbonate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Methylamine: Slowly add a stoichiometric equivalent of methylamine solution to the stirred solution of dimethyl N-cyanodithioiminocarbonate. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford a white to off-white crystalline solid.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiourea moiety and the nucleophilicity of the nitrogen atoms. This dual reactivity makes it a versatile synthon for the construction of various heterocyclic systems and as a precursor to N-cyanoguanidines.
Synthesis of Heterocyclic Compounds
This compound is a key intermediate in the synthesis of various fused heterocyclic compounds, including pyrimidines, 1,3-thiazoles, and 1,2,4-triazoles.[1] The reaction typically involves the condensation of the isothiourea with a bifunctional nucleophile, leading to cyclization and the formation of the heterocyclic ring.
Precursor to N-Cyanoguanidines and Bioactive Molecules
The N-cyanoguanidine moiety is a recognized pharmacophore found in several pharmaceutical drugs.[1] this compound serves as an efficient precursor for the synthesis of N-cyanoguanidine derivatives through guanylation reactions with amines. This pathway is crucial for the synthesis of kinase inhibitors and histamine H2 receptor antagonists.
Caption: Reactivity and applications of this compound in the synthesis of bioactive compounds.
Spectroscopic Characterization
While comprehensive, publicly available spectroscopic data is limited, the structure of this compound is routinely confirmed by standard analytical techniques. Commercial suppliers confirm the structure by NMR.[4] Researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra that are consistent with the assigned structure. The cyano group, for instance, will exhibit a characteristic sharp absorption band in the IR spectrum.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a pivotal reagent in organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a gateway to a wide array of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable compound in their scientific endeavors.
References
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NIST. (n.d.). Cyanamide, dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cyano-N',S-dimethylisothiourea is a versatile chemical intermediate characterized by its unique combination of a cyanoimine and a methylisothiourea functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and notable applications, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. With a molecular formula of C₄H₇N₃S and a molecular weight of 129.18 g/mol , this compound serves as a valuable building block for constructing complex molecular architectures.[1][2] This document is intended to be a technical resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering insights into the practical utility and chemical behavior of this important reagent.
Table of Contents
-
Molecular Profile and Physicochemical Properties
-
Synthesis and Manufacturing
-
Chemical Reactivity and Mechanistic Insights
-
Reactivity with Nucleophiles
-
Role in Heterocyclic Synthesis
-
-
Applications in Drug Discovery and Development
-
Case Study: Synthesis of Cimetidine Analogues
-
-
Analytical Methodologies
-
Chromatographic Analysis
-
Spectroscopic Characterization
-
-
Safety, Handling, and Storage
-
References
Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name 1-Cyano-2,3-dimethyl-2-thiopseudourea, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇N₃S | [1][2] |
| Molecular Weight | 129.18 g/mol | [1][2] |
| CAS Number | 5848-24-8 | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 202-203 °C | [2] |
The structure of this compound features a central isothiourea core with a cyano group attached to one nitrogen and a methyl group to the other. The sulfur atom is also methylated. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable synthon in organic chemistry.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are proprietary, its synthesis can be inferred from related compounds and general organic chemistry principles. A plausible and commonly employed route involves the reaction of a suitable precursor, such as dimethyl N-cyanodithioiminocarbonate, with methylamine. This reaction proceeds via a nucleophilic substitution mechanism where one of the methylthio groups of the starting material is displaced by methylamine.
Caption: Generalized synthesis workflow for this compound.
This transformation is typically carried out in a suitable solvent, and the reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiourea moiety and the potential for the cyano group to participate in cyclization reactions.
Reactivity with Nucleophiles
The isothiourea carbon is susceptible to attack by nucleophiles, leading to the displacement of the methylthio group, which is a good leaving group. This reactivity is central to its application in synthesis. A prime example is its reaction with amines. For instance, the reaction with primary amines, such as methylamine, can lead to the formation of N-cyanoguanidine derivatives.[3] This reaction is a key step in the synthesis of the drug cimetidine and its analogues.[4][5]
The reaction with hydrazines is also a common transformation, leading to the formation of various heterocyclic systems. The initial nucleophilic attack by hydrazine is followed by an intramolecular cyclization, often with the elimination of methanethiol.
Role in Heterocyclic Synthesis
This compound and its precursor, dimethyl N-cyanodithioiminocarbonate, are extensively used in the synthesis of a wide variety of fused heterocyclic compounds.[6] These reactions often proceed through a cascade mechanism involving an initial nucleophilic attack followed by one or more intramolecular cyclizations. The cyano group can act as an internal nucleophile or as an electrophilic center after activation, facilitating the formation of diverse ring systems.[7][8]
The versatility of this reagent allows for the synthesis of various heterocycles, including pyrimidines, triazines, and thiazoles, which are important scaffolds in medicinal chemistry.[6]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Development
The utility of this compound in drug development is primarily as a key intermediate in the synthesis of complex molecules with biological activity.
Case Study: Synthesis of Cimetidine Analogues
A notable application of this compound is in the synthesis of the H₂-receptor antagonist, cimetidine, and its analogues.[4][5] In a key step of the synthesis, 4-[(2-aminoethyl)thiomethyl]-5-methyl-imidazole is reacted with this compound.[4] This is followed by reaction with methylamine to yield the final cimetidine molecule.[3] This synthetic route highlights the efficiency of using this compound to introduce the N-cyano-N'-methylguanidine functionality, which is crucial for the biological activity of cimetidine.
Analytical Methodologies
The characterization and purity assessment of this compound and its reaction mixtures are typically performed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A reversed-phase HPLC method is generally suitable.[9][10]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
This method provides good separation of the relatively polar this compound from less polar starting materials and byproducts.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two different methyl groups (N-CH₃ and S-CH₃) and the NH proton. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the methyl groups, the isothiourea carbon, and the cyano carbon. The chemical shift of the isothiourea carbon is particularly indicative of its electrophilicity.[11]
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.
Safety, Handling, and Storage
Potential Hazards:
-
May cause eye and skin irritation.[12]
-
May be harmful if swallowed or inhaled, potentially causing gastrointestinal or respiratory tract irritation.[12]
-
The toxicological properties have not been fully investigated.[12]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and as a key building block in the synthesis of pharmaceuticals. Its well-defined reactivity, particularly with nucleophiles, allows for the efficient introduction of the N-cyanoguanidine moiety into complex molecules. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its effective and safe utilization in a research and development setting.
References
- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
- Szilagyi, L., & Gyorgydeak, Z. (1987). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 653-657.
- European Patent Office. (1988).
- Benchchem. (n.d.). Comparative Guide to HPLC Analysis of N-Cyano-N,O-dimethylisourea Reaction Mixtures.
- Isab, A. A., Al-Arfaj, A. R., & Al-Maydama, H. M. (2006). 1H and 13C NMR chemical shift differences between free and bound thiourea and selenourea in their complexes with zinc(II), cadmium(II) and mercury(II) halides.
- LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Thermo Fisher Scientific. (2010).
- Google Patents. (1985). US4520201A - Synthesis of cimetidine and analogs thereof.
- Bentham Science Publishers. (2023). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 27(12), 1035-1054.
- Organic Chemistry Portal. (n.d.).
- SIELC. (n.d.). Separation of 1-Cyano-2-methylisothiourea on Newcrom R1 HPLC column.
- Kącka-Zych, A. (2023). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Chemistry of Heterocyclic Compounds, 59(7/8), 317-319.
- Henry, R. A. (2010).
- Nature. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.
- The Royal Society of Chemistry. (n.d.).
- PubMed. (1983). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry, 26(9), 1267-1277.
- National Institutes of Health. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(11), 13196-13209.
- CookeChem. (n.d.). N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8.
- Google Patents. (1984).
- IntechOpen. (2018). Basic 1H- and 13C-NMR Spectroscopy.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
- ResearchGate. (2001). Cyanocarbonylation of Amines with 5-Tosyloxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione.
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- PrepChem.com. (n.d.). Synthesis of N-cyano-N'-(2-aminoethyl)-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine.
- Thieme. (2008). Product Class 17: Hydrazones.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Cyano-3-methylisothiourea, sodium salt, 94+%.
- ResearchGate. (2018). Design of Cimetidine Analogs. Chemical and Pharmaceutical Bulletin, 66(11), 1058-1064.
- ResearchGate. (2008). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. Journal of Heterocyclic Chemistry, 45(4), 1039-1044.
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- National Institutes of Health. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 1-10.
- PrepChem.com. (n.d.). Synthesis of N-cyano-N'-methyl-N"-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine.
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synthesis of N-Cyano-N',S-dimethylisothiourea from dimethyl N-cyanodithioiminocarbonate
An In-depth Technical Guide to the Synthesis of N-Cyano-N',S-dimethylisothiourea from Dimethyl N-cyanodithioiminocarbonate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in synthetic chemistry. The primary focus is the reaction of dimethyl N-cyanodithioiminocarbonate with methylamine, a robust and efficient method for its preparation. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for characterization, and emphasizes critical safety considerations.
Introduction and Strategic Overview
Dimethyl N-cyanodithioiminocarbonate is a versatile and highly reactive precursor used in the synthesis of a wide array of heterocyclic compounds and other valuable chemical intermediates.[1] Its unique structure, featuring two reactive methylthio groups and a cyano moiety, allows for selective functionalization.
The synthesis of this compound involves a nucleophilic substitution reaction where one of the methylthio (-SMe) groups of dimethyl N-cyanodithioiminocarbonate is displaced by methylamine. This reaction is favored due to the excellent leaving group ability of the methanethiolate anion and the nucleophilicity of the amine. The resulting isothiourea derivative is a key intermediate for further chemical transformations, particularly in the development of pharmaceuticals and agrochemicals.
Reaction Mechanism and Rationale
The core of this synthesis is a nucleophilic addition-elimination reaction. The selection of methylamine as the nucleophile is strategic; its small size and strong nucleophilicity facilitate an efficient reaction at one of the electrophilic carbon centers of the dithioiminocarbonate.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the central carbon atom of the dimethyl N-cyanodithioiminocarbonate. This carbon is electrophilic due to the electron-withdrawing effects of the cyano group and the two sulfur atoms.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, leading to the elimination of one of the methylthio groups as methanethiolate (CH₃S⁻), a stable leaving group. The reaction is driven forward by the formation of the more stable C=N double bond in the final product.
The overall transformation effectively substitutes a methylthio group with a methylamino group.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the reaction of dimethyl N-cyanodithioiminocarbonate with primary amines.[2]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Dimethyl N-cyanodithioiminocarbonate | 10191-60-3 | 146.23 | 14.62 g | 0.10 |
| Methylamine (40% in water) | 74-89-5 | 31.06 | 7.77 g | 0.10 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 300 mL | - |
| Diethyl ether (for washing) | 60-29-7 | 74.12 | 100 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl N-cyanodithioiminocarbonate (14.62 g, 0.10 mol).
-
Solvent Addition: Add 300 mL of anhydrous acetonitrile to the flask. Stir the mixture to dissolve the solid.
-
Reagent Addition: Slowly add the methylamine solution (7.77 g of 40% solution, 0.10 mol) to the stirring solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to facilitate product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The expected product, this compound, is a white to off-white solid.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Property/Technique | Expected Result |
| Appearance | White to almost white powder or crystals |
| Melting Point | 202-203 °C[3][4] |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| ¹H NMR | Signals corresponding to the S-methyl and N-methyl protons. |
| ¹³C NMR | Resonances for the S-methyl, N-methyl, cyano, and isothiourea carbons. |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 130.04. |
| Purity (by HPLC) | >98% |
Safety Precautions and Hazard Management
A thorough understanding and implementation of safety protocols are paramount for this synthesis.
5.1. Reagent Hazards:
-
Dimethyl N-cyanodithioiminocarbonate: This compound is corrosive and acutely toxic.[5] It should be handled in a chemical fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Methylamine: A 40% solution in water is flammable, corrosive, and toxic.[7] It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood is mandatory. Keep away from ignition sources.[7]
-
Acetonitrile: This solvent is flammable and toxic. It can be absorbed through the skin. All handling should be performed in a fume hood.
5.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
5.3. Waste Disposal:
-
Chemical waste must be disposed of according to local, regional, and national regulations.[6] Do not dispose of chemical waste down the drain.[6] Collect all liquid and solid waste in appropriately labeled containers.
Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from preparation to final analysis.
Caption: Overall workflow for the synthesis and analysis of this compound.
Conclusion
The and methylamine is a straightforward and efficient process. The reaction proceeds via a well-understood nucleophilic substitution mechanism. By following the detailed protocol and adhering to the necessary safety precautions, this valuable chemical intermediate can be prepared in high yield and purity. The final product's identity should be rigorously confirmed through standard analytical techniques to ensure its suitability for subsequent research and development applications.
References
- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
- Google Patents. (n.d.). CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
Dalton Transactions. (2018). Chiral Au‐ and Au‐Isothiourea Complexes: Synthesis, Characterization and Application. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate.
-
NIST. (n.d.). Methylamine, N,N-dimethyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]
-
Molecules. (2007). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]
-
RSC Publishing. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Retrieved from [Link]
-
ACS Publications. (2022, June 2). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]
-
Airgas. (2019, November 20). Safety Data Sheet: Dimethylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylisourea hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. N-Cyano-N'-propargyl-S-methylisothiourea. Retrieved from [Link]
-
National Institutes of Health. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]
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ResearchGate. (2016). Dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]
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bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Cyano-N',S-dimethylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of N-Cyano-N',S-dimethylisothiourea
This compound, with the molecular formula C₄H₇N₃S and a molecular weight of 129.18 g/mol , is a white crystalline solid with a melting point of approximately 203°C.[1] Its structure features a central isothiourea core, S-methylated, with one of the nitrogen atoms substituted with a methyl group and the other with a cyano group. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of N-cyanoguanidine moieties, which are recognized pharmacophores in several drug molecules.[1]
The precise characterization of this molecule is crucial for confirming its identity and purity after synthesis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering insights into the connectivity of atoms, the types of chemical bonds present, and the overall molecular formula.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups in different chemical environments:
-
N'-methyl (N'-CH₃): The protons of the methyl group attached to the nitrogen are expected to appear as a singlet. The chemical shift would likely be in the range of δ 2.8-3.2 ppm . This downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
S-methyl (S-CH₃): The protons of the S-methyl group are also expected to be a singlet. This signal is anticipated to be in a more upfield region, approximately δ 2.3-2.7 ppm , as sulfur is less electronegative than nitrogen.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.2 | Singlet | 3H | N'-CH₃ |
| ~ 2.3 - 2.7 | Singlet | 3H | S-CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Four distinct carbon signals are expected:
-
Isothiourea Carbon (C=N): This quaternary carbon is part of the C=N bond and is expected to have a chemical shift in the range of δ 160-170 ppm .
-
Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in the region of δ 115-125 ppm .
-
N'-methyl Carbon (N'-CH₃): The carbon of the N-methyl group is expected around δ 30-35 ppm .
-
S-methyl Carbon (S-CH₃): The S-methyl carbon signal is predicted to be in a more shielded region, around δ 15-20 ppm .
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 170 | C=N |
| ~ 115 - 125 | C≡N |
| ~ 30 - 35 | N'-CH₃ |
| ~ 15 - 20 | S-CH₃ |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show several key absorption bands:
-
C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the region of 2200-2260 cm⁻¹ .
-
C=N Stretch: The imine C=N double bond should give rise to a medium to strong absorption in the range of 1640-1690 cm⁻¹ .
-
C-H Stretch (sp³): The C-H stretching vibrations of the two methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.
-
C-N Stretch: The C-N single bond stretching vibrations are expected in the fingerprint region, generally between 1000-1350 cm⁻¹ .
-
C-S Stretch: The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹ .
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2200 - 2260 | Strong | C≡N stretch |
| ~ 1640 - 1690 | Medium | C=N stretch |
| ~ 2850 - 2960 | Medium | sp³ C-H stretch |
| ~ 1000 - 1350 | Medium | C-N stretch |
| ~ 600 - 800 | Weak | C-S stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to its molecular weight (129.18). The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and radical species.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
-
Molecular Ion ([M]⁺˙): The peak at m/z 129 would correspond to the intact molecule with one electron removed.
-
Loss of a Methyl Radical (•CH₃): A significant fragment at m/z 114 could result from the loss of a methyl group, likely from the more labile S-CH₃ bond.
-
Loss of the Cyanoimino Group (•NCN): Fragmentation involving the cleavage of the C-N bond could lead to a fragment at m/z 88 .
-
Thiomethyl Cation ([CH₃S]⁺): A peak at m/z 47 corresponding to the thiomethyl cation is also a plausible fragment.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 129 | [C₄H₇N₃S]⁺˙ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 88 | [M - NCN]⁺˙ |
| 47 | [CH₃S]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 10-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The spectroscopic characterization of this compound is essential for its application in synthetic and medicinal chemistry. This guide has provided a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the known molecular structure and established spectroscopic principles. The outlined experimental protocols offer a standardized approach for the acquisition of this crucial data. The availability of experimental spectra from primary literature would be invaluable for the definitive assignment of all spectroscopic features and would further solidify the understanding of this important chemical building block.
References
Sources
An In-Depth Technical Guide to the Mechanism of Action of N-Cyano-N',S-dimethylisothiourea as a Guanidinylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium moiety is a critical pharmacophore in numerous biologically active molecules, prized for its ability to engage in multifaceted non-covalent interactions. The synthesis of guanidines, therefore, is of paramount importance in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the mechanism of action of N-Cyano-N',S-dimethylisothiourea, a versatile and efficient guanidinylating agent. We will delve into the electronic factors governing its reactivity, the step-by-step mechanistic pathway of guanidinylation, and provide field-proven experimental protocols for its application in the modification of primary amines, including those in sensitive peptide substrates.
Introduction: The Significance of Guanidinylation and the Role of this compound
The guanidinium group, the functional component of the amino acid arginine, is a highly basic and polarizable moiety capable of forming strong, directional hydrogen bonds and engaging in electrostatic interactions. These properties make it a key player in molecular recognition events at the heart of many biological processes. Consequently, the introduction of a guanidine group—a process known as guanidinylation—is a widely employed strategy in drug design to enhance binding affinity, modulate pharmacokinetic properties, and introduce specific molecular interactions.
A variety of reagents have been developed for the guanidinylation of primary and secondary amines. Among these, this compound has emerged as a valuable tool due to its stability, ease of handling, and predictable reactivity. Its utility is notably demonstrated in the industrial synthesis of the H2 receptor antagonist, cimetidine, a landmark in pharmaceutical chemistry.[1][2][3] This guide will dissect the underlying chemical principles that make this compound an effective guanidinylating agent.
Core Mechanism of Action: A Stepwise Elucidation
The guanidinylation of a primary amine with this compound proceeds through a well-defined, two-step addition-elimination mechanism. The reactivity of the reagent is dictated by the electronic interplay of the cyano, methyl, and methylthio substituents on the isothiourea core.
The Electrophilic Nature of the Guanidinylating Carbon
The central carbon atom of the isothiourea is rendered highly electrophilic by the cumulative electron-withdrawing effects of the adjacent nitrogen atoms and the sulfur atom. The N'-cyano group, in particular, plays a crucial role in activating the molecule for nucleophilic attack. This electron deficiency makes the central carbon the primary target for the nucleophilic primary amine.
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon of this compound. This attack results in the formation of a transient, tetrahedral intermediate.
Figure 1: Nucleophilic attack of a primary amine on this compound.
Step 2: Elimination of the Methylthiolate Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses to restore the stable trigonal planar geometry around the central carbon. This is achieved through the elimination of the methylthio (-SCH₃) group, which is a competent leaving group. The stability of the resulting methylthiolate anion contributes to the thermodynamic driving force of this step. The departure of the methylthiolate is facilitated by a proton transfer, which can occur either in a concerted or stepwise manner, to neutralize the positive charge on the newly incorporated nitrogen and the negative charge on the cyano-nitrogen. The final product is the N-cyano-N'-alkyl-N''-methylguanidine.
Figure 2: Elimination of the methylthiolate leaving group to form the guanidine product.
A proposed mechanistic pathway for a similar reaction involving an S-methylisothiourea derivative suggests the formation of an ammonium intermediate followed by the elimination of the methylthio group, which supports this proposed mechanism.[4]
Experimental Protocols and Considerations
The successful application of this compound as a guanidinylating agent relies on careful control of reaction conditions. The following protocols provide a general framework that can be adapted for specific substrates.
General Protocol for the Guanidinylation of a Primary Amine
This protocol is suitable for a wide range of primary amines in solution phase.
Reagents and Materials:
-
Primary amine
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, drying agent, silica gel for chromatography)
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyano-N'-substituted-N''-methylguanidine.
Protocol for the Guanidinylation of Peptides on Solid Support
The modification of peptides with guanidinium groups can enhance their biological activity and cell-penetrating properties. This compound can be employed for the guanidinylation of primary amino groups (e.g., the side chain of lysine or the N-terminus) on a solid-phase peptide synthesis resin.
Reagents and Materials:
-
Peptide-bound resin with a free primary amine
-
This compound (5-10 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or agitator
-
Standard reagents for resin washing and peptide cleavage/deprotection
Procedure:
-
Swell the peptide-bound resin in anhydrous DMF.
-
Prepare a solution of this compound and DIPEA in anhydrous DMF.
-
Add the guanidinylation solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-24 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines).
-
Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane, and methanol.
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the guanidinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Reactivity and Yields
The efficiency of guanidinylation with this compound can vary depending on the nucleophilicity of the amine and the reaction conditions. While comprehensive quantitative data for a wide range of substrates is not extensively compiled in a single source, the synthesis of cimetidine provides a key example of its industrial application with good yields.[1] The following table presents a qualitative summary of expected reactivity.
| Substrate Class | Expected Reactivity | Typical Conditions |
| Primary Aliphatic Amines | High | Room temperature to 60 °C |
| Primary Aromatic Amines | Moderate | Elevated temperatures may be required |
| Sterically Hindered Amines | Low to Moderate | Longer reaction times and/or higher temperatures |
| Peptide-bound Amines | Moderate | Room temperature, extended reaction times |
Conclusion: A Versatile Tool for Guanidine Synthesis
This compound stands as a reliable and effective reagent for the guanidinylation of primary amines. Its mechanism of action, proceeding through a well-defined addition-elimination pathway, is driven by the electrophilicity of the isothiourea core and the effective leaving group ability of the methylthiolate. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the construction of guanidine-containing molecules, from small organic compounds to complex peptides. The continued exploration of its reactivity and application will undoubtedly further solidify its place in the synthetic chemist's toolkit.
References
- Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Two new guanidinylation reagents, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, proved to be superior to already known reagents. Synthesis, 2004(01), 37-42.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115).
-
The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025). BenchChem.
- A process for the preparation of cimetidine. (1988).
- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2017). Molecules, 22(10), 1649.
- Process for the preparation of cimetidine. (1988).
-
Amines with Nitrous Acid. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2013). International Journal of Molecular Sciences, 14(2), 4169-4186.
- A process for the preparation of cimetidine. (1988).
- The Chemistry of Amines. (n.d.). University of Wisconsin-La Crosse.
- Thiolate as a leaving group. (2015). Reddit. r/chemistry.
- Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
-
1-Cyano-2-methylisothiourea. (n.d.). PubChem. Retrieved from [Link]
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1234-1269.
- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2010).
- Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry | Khan Academy. (2024). Khan Academy.
- CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2017). Molecules, 22(10), 1649.
- Reactions of Amines. (n.d.).
- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1234-1269.
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The Pivotal Role of the S-Methyl Group in the Reactivity of N-Cyano-N',S-dimethylisothiourea: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive analysis of the role of the S-methyl group in dictating the reactivity of N-Cyano-N',S-dimethylisothiourea. This versatile reagent is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. We will dissect the electronic and steric contributions of the S-methyl group, its function as a superior leaving group in nucleophilic substitution reactions, and the subsequent influence on reaction pathways and product formation. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound for innovative molecular design and synthesis.
Introduction: The Strategic Importance of the S-Methyl Moiety
This compound is a multifaceted building block in organic synthesis, prized for its predictable reactivity and its utility in constructing complex molecular architectures. At the heart of its synthetic value lies the S-methyl group. This seemingly simple functional group is, in fact, a master controller of the molecule's reactivity, influencing the electrophilicity of the central carbon atom and participating directly in the key bond-forming and bond-breaking steps of many reactions. Understanding the nuanced role of the S-methyl group is paramount for any scientist aiming to exploit the full potential of this powerful synthetic tool.
The isothiourea backbone, in general, presents a unique electronic landscape. The presence of multiple nitrogen atoms and a sulfur atom creates a delocalized system that can be finely tuned by the nature of the substituents. In the case of this compound, the strongly electron-withdrawing cyano group significantly influences the electron density across the molecule, while the N-methyl and S-methyl groups provide important steric and electronic contributions. This guide will specifically illuminate the critical functions of the S-methyl group in this dynamic interplay.
The Dual Nature of the S-Methyl Group: Electronic and Steric Effects
The S-methyl group exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.
2.1. Electronic Influence: Activating the Isothiourea Core
The sulfur atom in the isothiourea moiety is less electronegative than nitrogen, leading to a polarization of the C=N and C-S bonds. The S-methyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This electronic contribution might seem counterintuitive to enhancing reactivity towards nucleophiles. However, the key to understanding its role lies in its ability to stabilize the isothiourea system and, more importantly, in its capacity to act as an excellent leaving group.
The presence of the electron-withdrawing N-cyano group is a dominant factor, rendering the imino carbon electrophilic.[1] The S-methyl group, in this context, serves as a stable, yet readily displaceable, entity.
2.2. Steric Considerations: Modulating Nucleophilic Attack
While not exceptionally bulky, the S-methyl group does contribute to the steric environment around the electrophilic carbon. This steric hindrance is generally minimal and does not prevent attack by a wide range of nucleophiles.[2] However, in reactions with sterically demanding nucleophiles, the size of the S-alkyl group can play a more significant role in modulating the reaction rate. For the versatile S-methyl group, this balance is ideal, allowing for broad substrate scope.
The S-Methyl Group as a Premier Leaving Group: Facilitating Nucleophilic Substitution
The most critical role of the S-methyl group in the reactivity of this compound is its function as a superb leaving group in nucleophilic substitution reactions. This characteristic is the cornerstone of its utility in the synthesis of a vast number of heterocyclic compounds.[2]
The departure of the S-methyl group as methanethiol (CH₃SH) or its corresponding anion (methanethiolate, CH₃S⁻) is facilitated by several factors:
-
Stability of the Leaving Group: Methanethiol is a volatile and relatively stable molecule. The methanethiolate anion is a soft base and a good nucleophile in its own right, but in the context of these reactions, its departure is thermodynamically favorable, often driven by the formation of a more stable heterocyclic system.
-
Weak C-S Bond: The carbon-sulfur bond is weaker than a corresponding carbon-oxygen or carbon-nitrogen bond, making it more susceptible to cleavage.
-
Irreversible Product Formation: In many cyclization reactions, the displacement of the S-methyl group leads to the formation of a stable aromatic or heteroaromatic ring system, which provides a strong thermodynamic driving force for the reaction to proceed to completion.
The general mechanism for nucleophilic substitution at the isothiourea core is depicted below. A nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methanethiolate leaving group yields the substituted product.
Caption: Reaction pathway for fused pyrimidine synthesis.
4.2. Formation of Thiazole Derivatives
Reactions with compounds containing a nucleophilic thiol group, such as thiophenols, also proceed via the displacement of the S-methyl group. In these cases, the initial attack is by the thiolate anion, leading to an intermediate that can then undergo further transformations or cyclizations. [2]
Experimental Protocols: Harnessing the Reactivity of the S-Methyl Group
The following generalized protocol, adapted from procedures for the analogous dimethyl N-cyanodithioiminocarbonate, illustrates a typical reaction where the S-methyl group is displaced. [2] 5.1. General Procedure for the Synthesis of Fused Heterocycles
-
Reactant Dissolution: Dissolve the nucleophilic substrate (e.g., 2-aminobenzimidazole, 1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Isothiourea: To the stirred solution, add this compound (1.0-1.2 eq.).
-
Base Addition (if necessary): For less nucleophilic substrates or to generate a more potent nucleophile (e.g., a thiolate from a thiol), a base such as triethylamine (TEA) or potassium hydroxide (KOH) may be added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of 2 to 24 hours, depending on the reactivity of the nucleophile.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Table 1: Representative Reaction Conditions
| Nucleophile | Base | Solvent | Temperature | Time (h) | Product Type |
| 2-Aminobenzimidazole | TEA | DMF | Reflux | 6-12 | Fused Pyrimidine |
| Thiophenol | KOH | Ethanol | Reflux | 4-8 | Substituted Thiazole |
| Hydrazine | None | Ethanol | Room Temp. | 2-4 | Triazole Derivative |
Spectroscopic Evidence: Observing the Role of the S-Methyl Group
The course of reactions involving this compound can be effectively monitored using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet corresponding to the S-methyl protons (typically in the range of δ 2.4-2.7 ppm) is a clear indicator of the progress of the reaction. The appearance of new signals corresponding to the protons of the heterocyclic product confirms its formation.
-
Mass Spectrometry: The detection of the molecular ion peak of the expected product in the mass spectrum of the reaction mixture provides strong evidence for the successful displacement of the S-methyl group and the formation of the new C-nucleophile bond.
-
IR Spectroscopy: The disappearance of the C-S stretching vibration and changes in the region of the C=N and C≡N stretching frequencies can also be used to monitor the reaction.
Conclusion: A Versatile Tool for Modern Organic Synthesis
The S-methyl group in this compound is far from being a passive spectator in its chemical transformations. It is a key player that, through its electronic and steric properties, and most importantly, its exceptional ability to function as a leaving group, directs the reactivity of the entire molecule. A thorough understanding of these roles empowers chemists to design and execute efficient and elegant syntheses of a wide range of valuable heterocyclic compounds. The principles outlined in this guide provide a solid foundation for the creative application of this compound in the ongoing quest for new and improved functional molecules.
References
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Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331. [Link]
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The Unexplored Potential of N-Cyano-N',S-dimethylisothiourea Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyano-N',S-dimethylisothiourea scaffold represents a versatile and reactive pharmacophore with significant, yet largely untapped, potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and prospective biological activities of derivatives based on this core structure. By examining related classes of compounds, such as thioureas, cyanoguanidines, and various heterocyclic structures, we delineate the rationale for exploring these derivatives as potential therapeutic agents, particularly in the realms of oncology, infectious diseases, and kinase inhibition. This document serves as a foundational resource, offering detailed synthetic protocols, characterization methodologies, and a forward-looking perspective on the structure-activity relationships that could govern the efficacy of this promising class of molecules.
Introduction: The Isothiourea Core in Medicinal Chemistry
Thiourea and its derivatives have long been recognized for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The isothiourea tautomer, specifically the S-alkylated form, offers a unique chemical handle for the synthesis of diverse molecular architectures. The incorporation of a cyano group onto the isothiourea backbone introduces a key functionality that modulates the electronic properties and hydrogen-bonding capabilities of the molecule, often enhancing its interaction with biological targets.[3] The this compound core, in particular, serves as a valuable synthon for the creation of substituted cyanoguanidines and other heterocyclic systems, which are prevalent in a number of clinically significant drugs.[4] This guide will focus on the potential biological activities stemming from derivatives of this specific isothiourea scaffold.
Synthesis of this compound Derivatives: A Gateway to Molecular Diversity
The primary synthetic utility of this compound lies in its reactivity with nucleophiles, particularly amines, to form substituted cyanoguanidines. This reaction provides a straightforward and efficient method for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Protocol: From Isothiourea to Substituted Cyanoguanidines
A general and robust method for the synthesis of N-cyano-N'-substituted guanidines involves the condensation of N-cyano-S,N'-dimethylisothiourea with a primary or secondary amine.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-cyano-N'-substituted guanidines.
Experimental Protocol:
-
Dissolution: Dissolve equimolar amounts of N-cyano-S,N'-dimethylisothiourea and the desired amine (e.g., a substituted benzylamine) in a suitable solvent, such as acetonitrile.[4]
-
Reaction: Heat the reaction mixture under reflux for a period of 10 to 15 hours, monitoring the progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate) to yield the pure N-cyano-N'-substituted guanidine derivative.[4]
This versatile protocol allows for the incorporation of a wide array of functional groups, paving the way for the generation of extensive compound libraries for biological screening.
Potential Biological Activities and Therapeutic Targets
While direct and extensive biological studies on a broad series of this compound derivatives are not widely published, the activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.
Anticancer Activity
The cyanoguanidine moiety is a key feature in several anticancer agents.[5] Derivatives of N-cyano-isothiourea can be considered as precursors to compounds with potential cytostatic and cytotoxic effects.
-
Kinase Inhibition: Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds that can be accessed from isothiourea derivatives.[6][7][8] The N-cyano-guanidine functionality can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases, potentially leading to their inhibition.[9] For instance, derivatives could be designed to target kinases implicated in cancer cell proliferation and survival, such as MAP3K14 (NIK), which is involved in NF-κB signaling.[9]
Caption: A proposed workflow for the exploration and optimization of N-cyano-isothiourea derivatives.
Future Directions and Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven biological relevance of the cyanoguanidine and isothiourea moieties, provides a strong impetus for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening against panels of kinases, cancer cell lines, and microbial pathogens would be instrumental in identifying initial lead compounds. Subsequent lead optimization, guided by detailed structure-activity relationship studies and computational modeling, could unlock the full therapeutic potential of this underexplored class of molecules. This technical guide serves as a call to action for the medicinal chemistry community to explore the rich chemical space and biological potential of this compound derivatives.
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- Google Patents.
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- Morytko, M. J.; et al. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. 2008.
- PubChem. Cyazofamid.
- Roxana, M.; et al. Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. 2024.
- Tavares, L. C. Structure-activity relationships for the design of small-molecule inhibitors. Current Medicinal Chemistry. 2004.
- Vaskevich, R. I.; et al. Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. 2022.
- Zhang, Y.; et al. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. European Journal of Medicinal Chemistry. 2017.
- Zmitek, J.; et al. THE SYNTHESIS OF N-CYANO-O-METHYLPSEUDOUREAS AND SOME OF THEIR FURTHER TRANSFORMATIONS.
- Clearsynth. N-Cyano-N′-methyl-S-methylisothiourea.
- PrepChem. Synthesis of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea.
- Elgemeie, G. H.; Mohamed, R. A. Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
- Justia Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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- Amer, A. M.; et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024.
- Cao, X.; et al. N-nitrourea derivatives as novel potential fungicides against Rhizoctonia solani: synthesis, antifungal activities, and 3D-QSAR. Chemical Biology & Drug Design. 2012.
- Frentzen, A.; et al. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. 2021.
- Ghodke, M.; et al. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Głowacka, I. E.; et al. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals. 2023.
- Hamdy, N. M.; et al. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Pharmaceuticals. 2024.
- Ibrahim, M. A.; et al. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. 2023.
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of Substituted Guanidines using N-Cyano-N',S-dimethylisothiourea
Introduction: The Enduring Importance of the Guanidinium Moiety in Drug Discovery
The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in medicinal chemistry. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to engage in strong, bidentate hydrogen bonding interactions with carboxylate and phosphate groups in biological targets. This unique binding capability has cemented the guanidine functional group as a cornerstone in the design of a plethora of therapeutic agents, including anticoagulants, anticancer agents, and antihypertensive drugs. The synthesis of diversely substituted guanidines is therefore a critical endeavor for researchers in drug development, demanding robust, versatile, and efficient synthetic methodologies.
This application note provides a comprehensive guide to the synthesis of N,N'-disubstituted-N''-cyanoguanidines, a valuable class of substituted guanidines, utilizing the versatile and readily accessible reagent, N-Cyano-N',S-dimethylisothiourea. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for successful synthesis and purification.
Synthetic Strategy: The this compound Approach
The reaction of primary and secondary amines with this compound offers a straightforward and efficient route to N,N'-disubstituted-N''-cyanoguanidines. This method is predicated on the excellent leaving group ability of the methylthiolate (CH₃S⁻) group, which is displaced by the incoming amine nucleophile. The cyano group plays a crucial role as an electron-withdrawing group, activating the isothiourea carbon for nucleophilic attack.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The key steps are outlined below:
-
Nucleophilic Attack: The amine (primary or secondary) acts as a nucleophile and attacks the electrophilic carbon atom of the this compound.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Methyl Mercaptan: The intermediate collapses, leading to the elimination of methyl mercaptan (CH₃SH), a volatile and odorous byproduct. This step is often facilitated by the presence of a base or by heating.
-
Product Formation: The final product is the stable N,N'-disubstituted-N''-cyanoguanidine.
Figure 1. Proposed reaction mechanism for the synthesis of N,N'-disubstituted-N''-cyanoguanidines.
Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted-N''-cyanoguanidine
This protocol details the synthesis of a model compound, N-benzyl-N'-methyl-N''-cyanoguanidine, from benzylamine and this compound. This procedure can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
-
This compound (MW: 129.18 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.29 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the solid is partially dissolved.
-
Amine Addition: Add benzylamine (1.09 mL, 10.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol, 1.5 eq.) to the mixture. The triethylamine acts as a scavenger for the methyl mercaptan byproduct and can facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a suitable solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).
-
Load the crude product onto the column and elute with the solvent gradient.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the N-benzyl-N'-methyl-N''-cyanoguanidine as a solid or oil.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Figure 2. A streamlined workflow for the synthesis and purification of substituted guanidines.
Data Presentation: Scope and Yields
The described protocol is versatile and can be applied to a range of primary and secondary amines. The table below summarizes representative examples with typical yields. Note that reaction times and purification conditions may need to be optimized for each specific substrate.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-N'-methyl-N''-cyanoguanidine | 75-85 |
| 2 | Cyclohexylamine | N-cyclohexyl-N'-methyl-N''-cyanoguanidine | 80-90 |
| 3 | Piperidine | N-(piperidin-1-yl)-N'-methyl-N''-cyanoguanidine | 70-80 |
| 4 | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-N'-methyl-N''-cyanoguanidine | 85-95 |
Troubleshooting and Key Considerations
-
Odor of Methyl Mercaptan: The reaction generates methyl mercaptan, which has a strong, unpleasant odor. It is imperative to perform the reaction in a well-ventilated fume hood. The triethylamine helps to capture some of the evolved gas, and a bleach scrubber can be used to neutralize the exhaust from the reaction.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.
-
Purification: The polarity of the final N,N'-disubstituted-N''-cyanoguanidine product will vary depending on the substituents. The solvent system for column chromatography should be optimized accordingly.
-
Alternative Solvents: While acetonitrile is a good solvent for this reaction, other polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane can also be used, which may require adjustment of the reaction temperature and time.
-
Microwave-Assisted Synthesis: For library synthesis and rapid optimization, microwave irradiation can significantly reduce reaction times.[1]
Conclusion
The synthesis of substituted guanidines via the reaction of amines with this compound is a reliable and high-yielding method. The protocol presented herein provides a solid foundation for researchers to access a wide array of N,N'-disubstituted-N''-cyanoguanidines, which are valuable building blocks in drug discovery and development. By understanding the reaction mechanism and paying close attention to the experimental details, scientists can efficiently synthesize these important compounds for their research endeavors.
References
-
Štrukil, V., et al. (2010). A microwave-assisted version of this synthesis has been recently reported by Loesche et al. Molecules, 15(4), 2675-2698. [Link][1]
Sources
Application Notes & Protocols: The Synthesis of N-Cyanoguanidines via Reaction of N-Cyano-N',S-dimethylisothiourea with Primary Amines
Introduction: The Strategic Importance of N-Cyanoguanidines
In the landscape of modern drug discovery and development, the N-cyanoguanidine moiety stands out as a privileged structural motif. Its unique electronic properties and ability to act as a versatile bioisostere for functionalities like ureas, thioureas, and amides have cemented its role in medicinal chemistry.[1] Compounds incorporating this group, such as the H₂-receptor antagonist Cimetidine and the potassium channel opener Pinacidil, demonstrate its profound impact on therapeutic innovation.[1]
The reaction between N-Cyano-N',S-dimethylisothiourea and primary amines represents a highly efficient and reliable method for constructing the N,N'-disubstituted-N''-cyanoguanidine core. This guide provides a comprehensive overview of this transformation, delving into its underlying mechanism, critical reaction parameters, and practical applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
The Reaction Mechanism: An Addition-Elimination Pathway
The conversion of a primary amine to an N-cyanoguanidine using this compound proceeds through a classical nucleophilic addition-elimination pathway. The causality behind this transformation is rooted in the inherent electronic nature of the reactants.
-
Electrophilic Activation: The central carbon atom of the isothiourea is rendered highly electrophilic. This is due to the electron-withdrawing effects of the adjacent cyano group (-CN) and the two nitrogen atoms. The S-methyl group is an excellent leaving group, predisposing the molecule to substitution.
-
Nucleophilic Attack: The primary amine (R-NH₂), with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[2][3] It attacks the electrophilic carbon of the isothiourea.
-
Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination and Product Formation: The tetrahedral intermediate collapses, leading to the elimination of methanethiol (CH₃SH), a volatile and odorous byproduct. A final proton transfer step yields the stable N,N'-disubstituted-N''-cyanoguanidine product.
The entire mechanistic sequence is visualized in the diagram below.
Sources
Application Note & Protocol: Synthesis of N,N,N'-Trisubstituted Guanidines via Reaction of N-Cyano-N',S-dimethylisothiourea with Secondary Amines
Preamble & Scope
The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its unique structural and electronic properties that facilitate critical interactions with biological targets. The synthesis of highly substituted guanidines, however, presents persistent challenges. This document provides a comprehensive guide to a robust and reliable method for synthesizing N,N,N'-trisubstituted guanidines. The core of this protocol is the reaction between N-Cyano-N',S-dimethylisothiourea, a stable and effective guanylating agent, and a diverse range of secondary amines.
This application note is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying reaction mechanism, causality behind experimental choices, critical safety mandates, and practical troubleshooting advice to ensure reproducible and successful outcomes.
Guiding Principles: The Chemistry at Play
The synthesis of guanidines from isothiourea derivatives is a well-established and powerful transformation in organic chemistry.[1][2] The chosen reagent, this compound, serves as an electrophilic "amidine source" that readily reacts with nucleophilic amines.[3]
The reaction proceeds through a straightforward addition-elimination mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the secondary amine (R₂NH) attacking the electrophilic carbon of the isothiourea. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent cyano group and the two nitrogen atoms.
-
Tetrahedral Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, driven by the reformation of a stable carbon-nitrogen double bond. The S-methyl group is eliminated as methanethiol (CH₃SH), a volatile and odorous byproduct. The methylthio group is an excellent leaving group, facilitating this step.[1]
-
Product Formation: The final product is the stable, resonance-stabilized N,N,N'-trisubstituted guanidine.
The overall reaction is highly efficient due to the formation of the thermodynamically stable guanidine core and the loss of a volatile byproduct, which helps to drive the reaction to completion.
Caption: Figure 1: Reaction Mechanism.
Safety Mandates & Hazard Mitigation
CRITICAL: A thorough risk assessment must be conducted before commencing any work. This reaction involves hazardous materials and produces a toxic byproduct.
-
This compound (CAS 5848-24-8): This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Avoid creating dust. Handle with appropriate personal protective equipment (PPE).
-
Secondary Amines: Many secondary amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Methanethiol (CH₃SH): This byproduct is a toxic, flammable gas with an extremely unpleasant odor. All steps of this procedure MUST be performed in a well-ventilated chemical fume hood.
-
Solvents: Solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) carry their own risks. Consult their respective SDS.
Required Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical splash goggles or a face shield.
-
A flame-resistant lab coat.
Master Protocol: Synthesis of N,N,N'-Trisubstituted Guanidines
This protocol provides a general procedure. Reaction times and temperatures may need to be optimized depending on the steric and electronic properties of the specific secondary amine used.
1. Materials & Equipment
-
Reagents:
-
This compound (>98%)
-
Secondary amine of choice (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Magnetic stirrer/hotplate
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or DCM) to dissolve the solid. A typical concentration is 0.2-0.5 M.
-
Begin stirring the solution at room temperature (20-25°C).
-
-
Amine Addition:
-
Slowly add the secondary amine (1.1 eq) to the stirring solution via syringe. The reaction can be mildly exothermic; for highly reactive amines, cooling the flask in an ice bath during addition is recommended.
-
-
Reaction Progress:
-
Allow the reaction to stir at room temperature. While many secondary amines react within 4-12 hours, less nucleophilic or sterically hindered amines may require gentle heating (e.g., 40-50°C) or extended reaction times (up to 24 hours).[5]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in an organic solvent like Ethyl Acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume of organic layer). The guanidine product is basic and will move into the acidic aqueous layer.
-
Combine the acidic aqueous layers. Wash this combined aqueous layer with Ethyl Acetate or DCM once to remove any non-basic organic impurities.
-
Carefully neutralize the aqueous layer by adding 1 M NaOH dropwise with cooling until the pH is >10.
-
Extract the liberated guanidine product from the basic aqueous layer with Ethyl Acetate or DCM (3 x volume of aqueous layer).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity.
-
Process Flow & Logic
Caption: Figure 2: Experimental Workflow.
Critical Parameters at a Glance
| Parameter | Recommended Value / Condition | Rationale & Notes |
| Stoichiometry | 1.0 eq Isothiourea : 1.1 eq Amine | A slight excess of the amine ensures complete consumption of the limiting guanylating agent. |
| Solvent | Anhydrous DMF, DCM, THF, Acetonitrile | Choice depends on reactant solubility. DMF is a good polar aprotic solvent for many amines. All must be anhydrous. |
| Temperature | 20 - 50 °C | Room temperature is often sufficient. Gentle heating may be required for less reactive or hindered amines. |
| Reaction Time | 4 - 24 hours | Highly dependent on the nucleophilicity of the amine. Monitor by TLC for optimal results. |
| Work-up pH | Acid wash (pH < 2), Base extraction (pH > 10) | Ensures complete protonation/deprotonation of the basic guanidine product for efficient separation. |
| Typical Yield | 60 - 95% | Yields are generally good to excellent but vary with the substrate and purification efficiency. |
Troubleshooting & Field Notes
-
Issue: Low or No Reaction.
-
Cause: The secondary amine may be poorly nucleophilic or sterically hindered.
-
Solution: Increase the reaction temperature to 40-50°C. Extend the reaction time. Consider using a more polar solvent like DMF to enhance reaction rates.
-
-
Issue: Multiple Spots on TLC after Reaction.
-
Cause: Incomplete reaction, side-product formation, or decomposition.
-
Solution: Ensure the starting materials are pure and the solvent is anhydrous. If heating, do not exceed recommended temperatures to avoid decomposition. Careful purification via column chromatography will be necessary.
-
-
Issue: Low Recovery after Work-up.
-
Cause: Incomplete extraction from the aqueous layers. The guanidinium salt may have some organic solubility, or the free guanidine may have some aqueous solubility.
-
Solution: Ensure the pH for the acid and base steps is correct (<2 and >10, respectively). Perform multiple extractions (at least 3) at each stage to maximize recovery.
-
-
Field Note: Odor Control.
-
The methanethiol byproduct has a potent, lingering odor. It is advisable to quench any residual reactive species and the byproduct in the reaction flask and workup apparatus with a bleach (sodium hypochlorite) solution inside the fume hood before removing them for cleaning.
-
References
-
Thieme. (n.d.). Product Class 13: Guanidine Derivatives. Science of Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Pandit, S. S., et al. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of Organic Chemistry, 2, 260-264. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of substituted guanidines. (WO1993019042A1).
-
Katritzky, A. R., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(13), 4416-4448. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2017). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 22(9), 1533. Retrieved from [Link]
Sources
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]
- 5. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of N-Cyano-N',S-dimethylisothiourea
Introduction: The Critical Role of the Solvent Environment
N-Cyano-N',S-dimethylisothiourea is a versatile reagent in synthetic organic chemistry, primarily utilized in the synthesis of substituted guanidines and various heterocyclic compounds. The success of these transformations—in terms of reaction rate, yield, and purity of the final product—is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium but an active participant that can dictate the reaction pathway, stabilize intermediates, and influence the solubility of reactants and products. This guide provides a comprehensive framework for the rational selection and optimization of solvents for reactions involving this compound, grounded in both theoretical principles and practical, field-proven methodologies.
Physicochemical Properties of this compound
A fundamental understanding of the substrate's properties is paramount for informed solvent selection. This compound possesses a unique combination of functional groups that govern its solubility and reactivity.
| Property | Value/Description | Source |
| Molecular Formula | C4H7N3S | [1] |
| Molecular Weight | 129.18 g/mol | [1] |
| Structure | Contains a cyano group, an isothiourea moiety, and two methyl groups. | |
| Polarity | The molecule exhibits moderate polarity due to the presence of the cyano and isothiourea groups. The XLogP3 value of 0.4 suggests a degree of lipophilicity. | [2] |
| Solubility | The solubility is dependent on the solvent's polarity. Generally, it is soluble in polar aprotic solvents and has limited solubility in nonpolar solvents. Experimental determination of solubility in a range of solvents is recommended. |
Theoretical Considerations for Solvent Selection
The choice of solvent can dramatically alter the course of a reaction. For this compound, the key solvent properties to consider are polarity (both dielectric constant and dipole moment), proticity (ability to donate protons), and coordinating ability.
Impact of Solvent Polarity
Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states, which are common in the reactions of this compound with nucleophiles such as amines. Reactions proceeding through a polar transition state are generally accelerated in more polar solvents. The photophysical properties of compounds with cyano groups have been shown to be extremely sensitive to solvent polarity, which can be extrapolated to their reactive behavior.[3][4] An increase in solvent polarity can influence radiative and non-radiative decay pathways, indicating a strong interaction between the solvent and the electronic structure of the molecule.[3][4]
Protic vs. Aprotic Solvents
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and can solvate both cations and anions effectively. In reactions involving this compound, protic solvents can protonate the nitrogen atoms, potentially altering the nucleophilicity of the reacting amine and the electrophilicity of the isothiourea. For instance, in the synthesis of certain guanidine derivatives, ethanol has been employed.[5] However, in some cases, protic solvents can also lead to undesired side reactions like solvolysis.
-
Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents lack acidic protons and are categorized as polar or nonpolar.
-
Polar Aprotic Solvents : Solvents like DMF and DMSO are excellent at solvating cations and can significantly accelerate reactions with charged intermediates. The synthesis of biguanides from N-amidinopyrazole has been successfully carried out in DMF.[6]
-
Nonpolar Aprotic Solvents : Solvents like toluene and hexane are generally less suitable for reactions involving polar reactants like this compound due to poor solubility and inability to stabilize polar intermediates.
-
Experimental Workflow for Solvent Screening and Optimization
A systematic approach to solvent screening is crucial for identifying the optimal reaction conditions. The following protocol outlines a robust methodology for this process.
Diagram: Solvent Screening Workflow
Caption: A systematic workflow for solvent selection and optimization.
Protocol 1: Small-Scale Solvent Screening
-
Preparation : In a series of identical reaction vessels, place this compound (1.0 eq) and the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq).
-
Solvent Addition : To each vessel, add a different solvent from a pre-selected diverse list (see table below) to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction Conditions : Stir all reactions at a constant temperature (e.g., 60 °C).
-
Monitoring : Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.
-
Data Collection : Upon completion (or after a set time), quench the reactions and analyze the crude reaction mixtures to determine the conversion of the starting material, yield of the desired product, and formation of any byproducts.
Data Presentation: Solvent Screening Results
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (Area %) | Notes |
| Ethanol (EtOH) | 24.5 | 12 | 85 | 75 | 90 | Good solubility, some byproduct formation. |
| Acetonitrile (MeCN) | 37.5 | 8 | 95 | 90 | 98 | Fast reaction, high purity. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6 | >99 | 95 | 97 | Very fast reaction, requires higher purification effort. |
| Tetrahydrofuran (THF) | 7.6 | 24 | 60 | 50 | 85 | Slower reaction rate, incomplete conversion. |
| Toluene | 2.4 | 48 | <10 | <5 | - | Poor solubility, negligible reaction. |
| Water | 80.1 | 24 | 70 | 60 | 80 | Potential for hydrolysis of the cyano group. |
Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.
Causality Behind Experimental Choices
-
Diverse Solvent Selection : The initial choice of solvents with a wide range of polarities and proticities is crucial to broadly explore the reaction landscape. This approach increases the probability of identifying a suitable solvent system. The influence of solvent polarity on reaction outcomes is a well-established principle in organic chemistry.[7]
-
Parallel Reaction Setup : Conducting the screening in parallel ensures that all reactions are subjected to identical conditions, allowing for a direct and unbiased comparison of the solvent effects.
-
Kinetic Monitoring : Tracking the reaction progress over time provides valuable insights into the reaction kinetics in different solvents, which is essential for optimizing the reaction time and temperature.
Protocol 2: Reaction Optimization in Lead Solvents
-
Solvent Selection : Based on the screening results, select the top 2-3 solvents that provided the best combination of yield, purity, and reaction time.
-
Concentration Study : For each selected solvent, run a series of reactions at different concentrations (e.g., 0.25 M, 0.5 M, 1.0 M) to determine the effect on reaction rate and product precipitation.
-
Temperature Profile : Investigate the effect of temperature on the reaction in the chosen solvents. Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Finalization : Based on the optimization studies, select the final solvent and reaction conditions for the desired transformation.
Trustworthiness and Self-Validation
The described protocols incorporate self-validating systems. The parallel nature of the initial screening provides internal controls, and the multi-parameter analysis (yield, purity, time) ensures a holistic assessment of solvent performance. The optimization phase further refines the conditions, leading to a robust and reproducible process.
Conclusion
The strategic selection of a solvent is a critical, often underestimated, aspect of reaction optimization for processes involving this compound. By combining a theoretical understanding of solvent effects with a systematic and empirical screening and optimization workflow, researchers can significantly enhance the efficiency, yield, and purity of their synthetic transformations. This guide provides a robust framework for achieving these goals, enabling the development of more effective and reliable synthetic methods in research and drug development.
References
-
Guanidine: a simple molecule with great potential: From catalysts to biocides and molecular glues. [Link]
-
The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: A prototypic donor-acceptor system. [Link]
-
Enantioselective reaction of N-cyano imines: decarboxylative Mannich-type reaction with malonic acid half thioesters. [Link]
-
The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system. [Link]
-
Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. [Link]
-
Guanidine synthesis by guanylation. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. [Link]
-
A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]
-
Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. [Link]
-
Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Link]
-
s-methyl isothiourea sulfate. [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]
-
Synthetic accesses to biguanide compounds. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]
-
Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pe. [Link]
-
Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. [Link]
-
Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs. [Link]
-
Solubility of Flavonoids in Organic Solvents. [Link]
-
Challenges in the development of bio-based solvents:A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. [Link]
-
1-Cyano-2-methylisothiourea. [Link]
-
This compound 5g. [Link]
-
Solvent Miscibility Table. [Link]
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- 1. This compound 5g | genesapiens [genesapiens.org]
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- 3. researchgate.net [researchgate.net]
- 4. The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
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Application Notes and Protocols for Amine Guanidinylation using N-Cyano-N',S-dimethylisothiourea
Introduction: The Strategic Importance of Guanidinylation in Medicinal Chemistry
The guanidinium group, most notably present in the amino acid arginine, is a structural motif of profound importance in molecular recognition and biological function. Its ability to exist in a resonance-stabilized, protonated state across a wide physiological pH range makes it a powerful hydrogen bond donor and enables the formation of key salt-bridge interactions with carboxylate and phosphate groups in biological macromolecules. Consequently, the introduction of a guanidine moiety—a process known as guanidinylation—is a cornerstone strategy in drug design and peptide modification. This modification can enhance cell permeability, modulate binding affinity to target receptors, and improve the overall pharmacokinetic profile of a therapeutic candidate.
A variety of reagents have been developed to effect the transformation of primary and secondary amines into guanidines.[1] Among these, isothiourea-based reagents are particularly valuable due to their reactivity and handling characteristics. This application note provides a detailed protocol and scientific rationale for the use of N-Cyano-N',S-dimethylisothiourea as a guanidinylating agent for the synthesis of N''-cyano-substituted guanidines. These products are not only valuable intermediates in the synthesis of more complex guanidine systems but also hold interest as potential bioisosteres for other functional groups.[2]
Reagent Overview and Safety Considerations
This compound is a solid, crystalline reagent that serves as an electrophilic source for the cyano-guanidinyl moiety. Its reactivity stems from the electron-withdrawing nature of the cyano group and the capacity of the methylthio group to act as a good leaving group upon nucleophilic attack.
Table 1: Reagent Properties and Safety Information
| Property | Value | Source |
| CAS Number | 5848-24-8 | [3] |
| Molecular Formula | C₄H₇N₃S | [3] |
| Molecular Weight | 129.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 202-203 °C | [4] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [5] |
| Precautionary Statements | P261, P270, P271, P264, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P501 | [5] |
Expert Insight: Due to its hazardous nature, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
Proposed Reaction Mechanism
The guanidinylation of an amine with this compound is proposed to proceed via a nucleophilic addition-elimination pathway. The lone pair of the amine nucleophile attacks the electrophilic carbon of the isothiourea. This forms a tetrahedral intermediate, which then collapses, eliminating the methylthiolate anion as a leaving group to yield the protonated N''-cyanoguanidine product. A subsequent deprotonation step, either by a mild base or during aqueous workup, affords the final neutral product.
Caption: Proposed mechanism for amine guanidinylation.
Experimental Protocol: A Generalized Procedure
The following protocol is a generalized procedure based on established methods for guanidinylation using S-methylisothioureas.[1] Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Caption: General workflow for guanidinylation and workup.
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF)) to achieve a concentration of 0.1-0.5 M with respect to the amine.
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reagent. A slight excess of the guanidinylating agent ensures complete consumption of the limiting amine substrate. Aprotic solvents are chosen to avoid reaction with the electrophilic reagent.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, as determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), gently heat the mixture to 40-50°C.
-
Monitor the reaction for the disappearance of the starting amine. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Expert Insight: Less nucleophilic amines, such as anilines, may require longer reaction times or elevated temperatures compared to more reactive aliphatic amines.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x). If DMF was used as the solvent, this step is critical for its removal.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and remove unreacted reagent.[6]
-
Finally, wash the organic layer with brine to remove residual water.
-
Trustworthiness: This multi-step washing procedure is a self-validating system designed to systematically remove impurities. The NaHCO₃ wash is particularly important for ensuring the final product is not in a salt form, which can complicate purification and characterization.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The eluent system will be dependent on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Expert Insight: The resulting N''-cyanoguanidine is typically more polar than the starting amine. TLC analysis of the crude material will help in determining the optimal solvent system for chromatography.
-
Conclusion
The guanidinylation of amines using this compound offers a direct route to N''-cyano-substituted guanidines. The procedure outlined in this application note provides a robust starting point for researchers. The success of the synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture, and a thorough aqueous workup to simplify the final purification. This method expands the toolkit available to medicinal chemists and drug development professionals for the strategic incorporation of the guanidine functional group into molecules of interest.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Romero, A. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54128. Available at: [Link]
-
Gogoi, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82-113. Available at: [Link]
-
Zapata-Sottolichio, F. A., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(12), 3122. Available at: [Link]
-
Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781. Available at: [Link]
Sources
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]
- 5. This compound | 5848-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
Application Note: Purification of N'-Cyanoguanidines by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of N'-cyanoguanidines using silica gel column chromatography. N'-cyanoguanidines are a critical class of compounds in medicinal chemistry and materials science, often serving as precursors to potent pharmaceuticals and functional polymers.[1] Achieving high purity is paramount for their intended downstream applications. This document outlines the fundamental principles, a step-by-step experimental protocol, advanced troubleshooting, and methods for purity verification, designed for researchers, scientists, and drug development professionals.
Introduction: The Importance of Purity in N'-Cyanoguanidines
The N'-cyanoguanidine moiety is a versatile functional group, forming the structural core of various biologically active molecules, including the anti-diabetic drug Metformin and precursors to the H2-receptor antagonist Cimetidine.[2][3] The parent compound, dicyandiamide, is produced industrially and serves as a precursor for melamine, a curing agent for epoxy resins, and a nitrification inhibitor in agriculture.[1][4]
In drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate directly impacts its safety and efficacy.[5] Impurities can lead to unwanted side effects, reduced therapeutic activity, and complications in formulation. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[6][7] For N'-cyanoguanidines, which are often polar, crystalline solids, silica gel chromatography presents a robust method to remove unreacted starting materials, reaction byproducts, and other impurities.
Principle of the Method: Chromatographic Separation of Polar Analytes
Column chromatography operates on the principle of differential partitioning. A solvent (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase), most commonly silica gel.[6]
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Analyte Interaction: Polar compounds, like the N'-cyanoguanidine scaffold with its multiple nitrogen atoms capable of hydrogen bonding, will adsorb more strongly to the polar silica gel.[6]
-
Elution: A mobile phase, typically a mixture of organic solvents, is passed through the column. Less polar compounds have weaker interactions with the silica and are carried along more quickly by the mobile phase, eluting from the column first. More polar compounds are retained longer and require a more polar mobile phase to be eluted.
The key to successful separation is selecting a mobile phase that provides a significant difference in the elution times of the desired compound and its impurities. This is typically optimized using Thin-Layer Chromatography (TLC) prior to running the column.
Pre-Purification Protocol: Method Development with TLC
Before committing the bulk of a crude product to a column, it is essential to develop a suitable separation method using Thin-Layer Chromatography (TLC).
Objective: To identify a solvent system that provides good separation between the target N'-cyanoguanidine and impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the desired compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
A selection of solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Chloroform)
-
UV lamp (254 nm) for visualization
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a chamber containing the chosen solvent system. For N'-cyanoguanidines, start with solvent systems of intermediate polarity. A common starting point is a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol). A reported system for 2-cyanoguanidine itself is a 9:1 mixture of chloroform and methanol.[1]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization:
-
If Rf is too high (>0.5): The solvent system is too polar. Increase the proportion of the non-polar solvent.
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Poor Separation: If spots are not well-resolved, try a different solvent combination (e.g., switch from Ethyl Acetate to Acetone, or use a three-component system).
-
Detailed Step-by-Step Purification Protocol
This protocol details the process of "flash" column chromatography, which uses pressure (from compressed air or nitrogen) to accelerate the flow of the mobile phase, leading to faster and often better separations.[8]
4.1. Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude N'-cyanoguanidine product
-
Optimized mobile phase (eluent) from TLC analysis
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
4.2. Column Packing (Slurry Method)
-
Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing.[6] Add a thin layer (approx. 1 cm) of sand over the plug.
-
Slurry Creation: In a separate beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the mobile phase to the silica gel to create a free-flowing slurry.
-
Packing the Column: With the stopcock closed, pour the silica slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Settling: Once all the slurry is added, open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[7]
-
Finalizing the Pack: Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[7]
4.3. Sample Loading
-
Wet Loading (Recommended): Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (this can be more polar than your eluent, e.g., dichloromethane).[7] Using a pipette, carefully add this concentrated solution to the top of the silica bed. Allow the sample solution to absorb completely into the silica.
-
Dry Loading (For compounds with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of the column.
4.4. Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column, filling the space above the sand layer.
-
Pressurization: Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate. A typical rate for flash chromatography is about 5 cm of solvent level decrease per minute.[8]
-
Fraction Collection: Begin collecting the eluent in numbered test tubes or flasks.[8] The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitoring: Continuously monitor the separation by collecting a small spot from each fraction (or every few fractions) and running a TLC analysis. This will show which fractions contain your desired compound.
4.5. Post-Chromatography Workup
-
Combining Fractions: Based on the TLC analysis, combine the fractions that contain the pure N'-cyanoguanidine.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product: The remaining solid or oil is your purified compound. Dry it under high vacuum to remove any residual solvent.
Workflow Visualization
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryviews.org [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
The Pivotal Role of N-Cyano-N',S-dimethylisothiourea in the Synthesis of Histamine H2 Receptor Antagonists: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis of histamine H2 receptor antagonists, with a special focus on the strategic use of N-Cyano-N',S-dimethylisothiourea. This key chemical intermediate has been instrumental in the development of blockbuster drugs for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Herein, we delve into the underlying chemistry, provide step-by-step synthetic procedures, and offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the process.
The Dawn of a New Era in Ulcer Therapy: The Significance of Histamine H2 Receptor Antagonists
For decades, the overproduction of gastric acid was a primary cause of debilitating peptic ulcers. The discovery of histamine H2 receptors on the basolateral membrane of gastric parietal cells and their role in stimulating acid secretion revolutionized the therapeutic landscape. Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at these receptors, thereby reducing gastric acid production.[1] This targeted approach offered a significant improvement over previous treatments, providing relief to millions of patients worldwide.
Cimetidine, one of the first rationally designed drugs, emerged as a groundbreaking histamine H2 receptor antagonist.[2] Its development was a landmark in medicinal chemistry, and at the heart of its synthesis lies the versatile intermediate, this compound.
Mechanism of Action: A Molecular Blockade of Gastric Acid Secretion
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the stimulatory G-protein (Gs). This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion.
Histamine H2 receptor antagonists, by competitively binding to the H2 receptor, prevent histamine from initiating this signaling cascade, effectively reducing the production and secretion of gastric acid.[4]
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first step. It is typically prepared from its precursor, dimethyl N-cyanodithioiminocarbonate, by reaction with methylamine. This reaction involves the nucleophilic substitution of one of the methylthio groups by methylamine.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H7N3S | [5] |
| Molecular Weight | 129.18 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 202-203 °C | [2] |
| CAS Number | 5848-24-8 | [5] |
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from dimethyl N-cyanodithioiminocarbonate.
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Methylamine solution (e.g., 40% in water or in a suitable organic solvent)
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve dimethyl N-cyanodithioiminocarbonate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the methylamine solution to the cooled solution with continuous stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure this compound.
Rationale of Experimental Choices:
-
Cooling the reaction: The reaction between dimethyl N-cyanodithioiminocarbonate and methylamine is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.
-
Slow addition of methylamine: This also helps to control the exothermicity of the reaction and ensures a more controlled and selective reaction.
-
Stirring: Continuous stirring ensures proper mixing of the reactants, leading to a higher yield and purity of the product.
Application in the Synthesis of Cimetidine: A Step-by-Step Workflow
The synthesis of cimetidine using this compound is a multi-step process that showcases the versatility of this intermediate. The overall strategy involves the sequential construction of the cimetidine molecule.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of N-Cyano-N',S-dimethylisothiourea
Abstract
This comprehensive guide details the large-scale synthesis of N-Cyano-N',S-dimethylisothiourea, a key intermediate in the production of various pharmaceuticals, notably the H2 receptor antagonist, cimetidine. This document provides a thorough examination of the reaction mechanism, detailed step-by-step protocols for synthesis and purification, and critical safety considerations for industrial-scale production. The presented methodologies are designed to be robust, scalable, and efficient, ensuring high yield and purity of the final product.
Introduction: Significance of this compound
This compound is a pivotal building block in synthetic organic chemistry, most recognized for its role as a precursor in the synthesis of cimetidine, a widely used medication for treating ulcers and acid reflux.[1][2] The isothiourea moiety provides a versatile reactive handle for the introduction of guanidine functionalities, which are prevalent in many biologically active molecules. The efficient and cost-effective large-scale production of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic considerations and practical protocols for its industrial-scale preparation.
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound is most effectively achieved through the reaction of dimethyl N-cyanodithioiminocarbonate with methylamine. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction:
(CH₃S)₂C=NCN + CH₃NH₂ → CH₃NHC(SCH₃)=NCN + CH₃SH
The reaction mechanism can be conceptualized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the dimethyl N-cyanodithioiminocarbonate.
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination of Methanethiol: The intermediate then collapses, leading to the elimination of a methanethiol (methyl mercaptan) molecule, a good leaving group. This step is typically the driving force for the reaction.
-
Product Formation: The final product, this compound, is formed.
To ensure a high yield and purity on a large scale, several factors must be carefully controlled:
-
Stoichiometry: A slight excess of methylamine can be used to ensure the complete conversion of the dimethyl N-cyanodithioiminocarbonate.
-
Temperature: The reaction is typically exothermic. Careful temperature control is crucial to prevent side reactions and ensure the safety of the process.
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A solvent that can dissolve both the starting materials and the intermediate, while also being easy to remove during work-up, is ideal.
-
Removal of Methanethiol: Efficient removal of the methanethiol byproduct can help to drive the reaction to completion.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of 1 kilogram of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment with appropriate personal protective equipment (PPE).
Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | 10 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and addition funnel. |
| Reagents | Dimethyl N-cyanodithioiminocarbonate (98%+ purity), Methylamine (40% solution in water or as a gas), Isopropanol (ACS grade), Toluene (ACS grade), Activated Carbon |
| Filtration | Buchner funnel and flask (appropriate size for the scale), filter paper |
| Drying | Vacuum oven |
| Analytical | HPLC, GC-MS (for purity assessment) |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.
-
Charging of Reactants:
-
Charge the reactor with 5 L of isopropanol.
-
With stirring, add 1.46 kg (10.0 mol) of dimethyl N-cyanodithioiminocarbonate to the reactor. Stir until a homogeneous slurry is formed.
-
-
Addition of Methylamine:
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Slowly add 850 mL of a 40% aqueous solution of methylamine (approximately 11.0 mol) via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Note: The addition of methylamine is exothermic. A slow addition rate and efficient cooling are critical.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the isopropanol and water.
-
To the resulting residue, add 3 L of toluene and stir for 30 minutes. This will help to precipitate the product and dissolve some impurities.
-
Cool the mixture to 0-5 °C and hold for at least 1 hour to maximize crystallization.
-
Filter the solid product using a Buchner funnel and wash the filter cake with 1 L of cold toluene.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a clean reactor.
-
Add a minimal amount of hot isopropanol to dissolve the solid.
-
Add a small amount of activated carbon and stir for 30 minutes at reflux.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold isopropanol.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
The expected yield is 1.1 - 1.3 kg (85-95% yield) with a purity of >99% as determined by HPLC.
-
Safety Considerations
The large-scale synthesis of this compound involves several hazardous materials and conditions that require strict safety protocols.
| Hazard | Mitigation Measures |
| Methylamine | Highly flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves, goggles, and a face shield. |
| Methanethiol | Flammable gas with a strong, unpleasant odor. It is toxic if inhaled. The reaction should be conducted in a closed system with a scrubber to neutralize the evolved methanethiol. |
| Toluene | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a well-ventilated area and avoid sources of ignition. |
| Exothermic Reaction | The reaction between dimethyl N-cyanodithioiminocarbonate and methylamine is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure the reactor's cooling system is fully operational. |
| Handling of Solids | Fine powders of the starting material and product can be irritating to the respiratory tract. Use appropriate respiratory protection (e.g., a dust mask or respirator). |
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Spills: Absorb spills with an inert material and dispose of them as hazardous waste.
Data Presentation
Table 1: Optimized Reaction Parameters for Large-Scale Synthesis
| Parameter | Value | Rationale |
| Reactant 1 | Dimethyl N-cyanodithioiminocarbonate | 1.0 equivalent |
| Reactant 2 | Methylamine (40% aq. solution) | 1.1 equivalents |
| Solvent | Isopropanol | Good solubility for reactants and facilitates crystallization of the product. |
| Reaction Temperature | 0-10 °C (addition), 20-25 °C (reaction) | Controls exotherm and minimizes side reactions. |
| Reaction Time | 4-6 hours | Ensures complete conversion. |
| Purification Method | Recrystallization from Isopropanol | Provides high purity product. |
| Typical Yield | 85-95% |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety procedures, high yields of a high-purity product can be consistently achieved. This methodology is well-suited for industrial applications, particularly in the synthesis of cimetidine and other pharmaceutical compounds.
References
- EP0279161A2 - A process for the preparation of cimetidine - Google P
- EP0279161B1 - A process for the preparation of cimetidine - Google P
-
Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. (URL: [Link])
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2005). Methylamines. John Wiley & Sons, Inc. (URL: [Link])
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Application Notes and Protocols for Monitoring N-Cyano-N',S-dimethylisothiourea Reaction Progress by TLC and LC-MS
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the effective monitoring of chemical reactions involving N-Cyano-N',S-dimethylisothiourea. Designed for researchers, medicinal chemists, and process development scientists, this document outlines two orthogonal analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis and impurity profiling. The methodologies herein are built on foundational chromatographic principles and tailored to the specific physicochemical properties of the N-cyanoguanidine scaffold, ensuring both scientific integrity and practical applicability. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to empower users to adapt and troubleshoot effectively.
Introduction: The Imperative of Reaction Monitoring
In the synthesis of novel chemical entities, particularly within drug discovery and development, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time or near-real-time analysis provides critical insights into reaction kinetics, conversion rates, and the formation of byproducts or impurities. This compound is a versatile reagent and intermediate, featuring a polar N-cyanoguanidine core. Its structural relative, cimetidine, which shares this core, is a well-known histamine H2-receptor antagonist, highlighting the pharmaceutical relevance of this chemical class[1][2].
Effective monitoring ensures that a reaction is proceeding as intended, allows for precise determination of the reaction endpoint, and informs optimization efforts to improve yield and purity. An incomplete or poorly understood reaction can lead to complex downstream purification challenges and compromise the integrity of the final product. This guide presents two complementary techniques, TLC and LC-MS, to provide a complete picture of the reaction landscape.
Foundational Principles: A Tale of Two Techniques
Thin-Layer Chromatography (TLC): The Chemist's Eyes
TLC is a planar chromatography technique that serves as a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring[3][4]. The separation is based on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of tunable polarity)[3][5].
-
Principle of Separation: In normal-phase TLC, the stationary phase is highly polar. As the less polar mobile phase ascends the plate via capillary action, it carries the spotted analytes with it. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf[3][6]. By observing the disappearance of starting material spots and the appearance of product spots, one can qualitatively assess reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Analytical Powerhouse
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This technique is the gold standard for quantitative analysis, impurity identification, and confirmation of product identity.
-
Principle of Separation & Detection: In reversed-phase LC, a nonpolar stationary phase is used with a polar mobile phase. Polar molecules, like this compound, will elute earlier, while nonpolar molecules are retained longer. After separation in the LC column, the eluent is introduced into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and, through fragmentation, structural data[7][8].
Strategic Approach to Monitoring the Reaction
The workflow for monitoring a reaction involving this compound should be systematic. TLC provides the initial, frequent checks, while LC-MS offers the detailed, quantitative data needed at critical time points (e.g., start, midpoint, and presumed completion).
Caption: A logical workflow for monitoring reaction progress.
Protocol I: Thin-Layer Chromatography (TLC) Method
This protocol provides a robust starting point for developing a TLC method for this compound, leveraging methods developed for the structurally similar N-cyanoguanidine core of cimetidine[1][9].
Materials & Reagents
| Component | Specifications |
| TLC Plates | Silica gel 60 F254 on glass or aluminum backing |
| Mobile Phase | Ethyl Acetate, Methanol, Concentrated Ammonium Hydroxide (ACS Grade or higher) |
| Visualization Stain | Potassium Permanganate (KMnO4) Stain |
| Apparatus | TLC developing chamber, spotting capillaries, UV lamp (254 nm), heat gun |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Ethyl Acetate : Methanol : conc. Ammonium Hydroxide (75 : 20 : 5 v/v/v) in a beaker and mix thoroughly[1]. This relatively polar and basic system is well-suited for the polar, basic nature of the N-cyanoguanidine moiety.
-
Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, and cover with the lid. Allow to equilibrate for at least 15 minutes.
-
-
Sample Preparation & Spotting:
-
At each reaction time point (t=0, t=x, etc.), withdraw a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute the aliquot in a small volume (~100-200 µL) of a suitable solvent (e.g., methanol or acetonitrile).
-
On the TLC plate's origin line, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Keep spots small and concentrated.
-
-
Plate Development:
-
Place the spotted TLC plate into the equilibrated chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
UV Light (Non-destructive): Dry the plate and observe it under a UV lamp at 254 nm. The N-cyanoguanidine chromophore should be UV-active. Circle any visible spots with a pencil.
-
Potassium Permanganate Staining (Destructive):
-
Stain Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water, then add 1.25 mL of 10% NaOH solution[10].
-
Staining: Briefly dip the dried TLC plate into the KMnO4 stain using forceps.
-
Development: Gently warm the plate with a heat gun. Oxidizable groups, such as the isothiourea sulfur, will appear as yellow-brown spots against a purple background[10][11].
-
-
Interpreting the Results
-
Starting Material (SM): Should have a distinct Rf value.
-
Reaction Mixture (RM): At t=0, it should show only the SM spot. As the reaction progresses, the SM spot will diminish in intensity, and a new spot corresponding to the product will appear (likely with a different Rf value).
-
Co-spot (Co): This lane is crucial for confirming that the spot in the RM lane is indeed the starting material.
-
Completion: The reaction is generally considered complete by TLC when the starting material spot is no longer visible in the RM lane. The appearance of new, faint spots may indicate the formation of byproducts.
Protocol II: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This reversed-phase LC-MS protocol is designed for the quantitative analysis of the polar this compound and potential impurities.
Instrumentation & Reagents
| Component | Specifications |
| LC System | HPLC or UHPLC system with a binary pump and autosampler |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole/Ion Trap with ESI source |
| LC Column | C18 Reversed-Phase Column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Sample Diluent | 95:5 Water:Acetonitrile |
Step-by-Step Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (~5 µL) of the reaction mixture.
-
Perform a serial dilution into the sample diluent to a final concentration of approximately 1-10 µg/mL. Causality: High concentrations can lead to source contamination and signal suppression in the mass spectrometer.
-
-
LC Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A (Water/FA) %B (ACN/FA) 0.0 98 2 1.0 98 2 5.0 5 95 7.0 5 95 7.1 98 2 | 9.0 | 98 | 2 |
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Key Ions to Monitor:
-
This compound: Expected [M+H]+ = m/z 130.06
-
Potential Byproducts: Monitor for potential dimers, hydrolysis products (urea derivative), or products from reaction with nucleophiles.
-
-
Data Analysis & Interpretation
Caption: Workflow for analyzing LC-MS data.
-
Percent Conversion: Calculate the percentage of starting material consumed by comparing the peak area of the starting material at t=x to its area at t=0.
-
Impurity Profiling: Integrate all peaks in the chromatogram. Any peak that is not the starting material or the desired product is a potential impurity. Analyze its mass spectrum to propose a structure.
-
Mass Spectral Fragmentation: The this compound ion ([M+H]+ at m/z 130) will likely fragment via characteristic losses. Alpha-cleavage is common for nitrogen-containing compounds[12]. Expect potential fragment ions corresponding to the loss of the S-methyl group or cleavage within the isothiourea backbone. Analyzing these fragments can confirm the identity of the product peak.
Field-Proven Insights & Troubleshooting
-
TLC Streaking: If spots appear as streaks rather than distinct circles, the sample is likely too concentrated. Dilute the sample further before spotting. Streaking of basic compounds can also be mitigated by the ammonia in the mobile phase, which neutralizes acidic sites on the silica gel.
-
LC-MS In-Source Fragmentation: The N-cyanoguanidine moiety can sometimes be labile in the ESI source, leading to fragmentation before mass analysis[13]. This can be mistaken for an impurity. If you suspect in-source fragmentation, try reducing the fragmentor or declustering potential (DP) in the MS source settings[14].
-
Compound Stability: Isothioureas can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. When preparing samples for LC-MS, use the recommended mobile phase-like diluent and analyze them promptly to ensure the observed impurity profile is representative of the reaction mixture and not an artifact of sample degradation[15][16].
-
Anticipating Byproducts: Based on the reactivity of related compounds like dimethyl N-cyanodithioiminocarbonate, potential side reactions could include dimerization, reaction with nucleophilic solvents, or hydrolysis of the cyano group to a carboxamide. Be vigilant for unexpected masses in your LC-MS analysis.
Conclusion
The synergistic use of TLC and LC-MS provides a comprehensive and robust strategy for monitoring reactions involving this compound. TLC offers immediate, qualitative feedback, guiding the chemist's decisions at the bench, while LC-MS delivers the high-fidelity, quantitative data required for rigorous process understanding and quality control. By applying the principles and protocols detailed in this guide, researchers can confidently track their synthetic transformations, leading to more efficient process optimization and higher quality outcomes.
References
-
Sherma, J., & Fried, B. (2000). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. Journal of Liquid Chromatography & Related Technologies, 23(15), 2407-2415. Available at: [Link]
-
de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. Available at: [Link]
-
Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Available at: [Link]
-
Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Available at: [Link]
-
Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. Available at: [Link]
-
Yuan, J., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(10), 5094-5098. Available at: [Link]
- Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
-
Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Available at: [Link]
-
Russian Journal of Organic Chemistry. (2025). Homepage. Springer. Available at: [Link]
-
RSC Advances. (n.d.). Homepage. Royal Society of Chemistry. Available at: [Link]
-
JoVE. (2025). Thin-Layer Chromatography (TLC): Overview. Journal of Visualized Experiments. Available at: [Link]
-
IUPAC. (1993). NOMENCLATURE FOR CHROMATOGRAPHY (IUPAC Recommendations 1993). Pure and Applied Chemistry, 65(4), 819-872. Available at: [Link]
-
McHugh, L. N., et al. (2021). Hydrolytic stability in hemilabile metal–organic frameworks. Nature Chemistry, 13(11), 1083-1089. Available at: [Link]
-
Gumieniczek, A., & Przyborowski, L. (1998). Determination of Cimetidine, Famotidine, and Ranitidine Hydrochloride in the Presence of Their Sulfoxide Derivatives in Pure and Dosage Forms by High-Performance Thin-Layer Chromatography and Scanning Densitometry. Journal of AOAC International, 81(1), 65-70. Available at: [Link]
-
Larsen, B. R., & Gammelgaard, B. (2001). Sulfur-Specific Detection of Impurities in Cimetidine Drug Substance Using Liquid Chromatography Coupled to High Resolution Inductively Coupled Plasma Mass Spectrometry and Electrospray Mass Spectrometry. Analytical Chemistry, 73(17), 4291-4297. Available at: [Link]
-
Veselovsky, V. V., & Gyul'budagyan, A. L. (2018). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Journal of Cheminformatics, 10(1), 1-13. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cimetidine - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
-
Georgieva, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4991. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 59(500), 405-411. Available at: [Link]
-
Veselovsky, V. V., & Lozinskaya, N. A. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. Available at: [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available at: [Link]
-
Silva, L. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-733. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 mM parent drug N-ethyl-1,4-DHP derivatives. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Available at: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]
-
YouTube. (2016). Mass Spectral Fragmentation Pathways. Available at: [Link]
-
Reddit. (2022). Prediction of fragmentation pattern in LC-ESI-MS/MS?. Available at: [Link]
-
Maziarz, E. P., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 31, 105825. Available at: [Link]
-
D'Hooge, W., et al. (2019). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using fragmentation-derived charge analysis. Rapid Communications in Mass Spectrometry, 33(10), 899-908. Available at: [Link]
-
University of Rochester. (n.d.). Not Voodoo - TLC Stains. Available at: [Link]
-
LCGC International. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]
Sources
- 1. chromsoc.jp [chromsoc.jp]
- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation mass spectra dataset of linear cyanopeptides - microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety [mdpi.com]
- 15. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Cyano-N',S-dimethylisothiourea Guanidinylation
Welcome to the technical support guide for troubleshooting low yields in guanidinylation reactions using N-Cyano-N',S-dimethylisothiourea. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of guanidine-containing molecules with this reagent. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your synthetic strategies.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses the most common and pressing issues encountered during the guanidinylation process. Each question is structured to help you identify the root cause of the problem and implement a targeted solution.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis. The main areas to investigate are the reactivity of your amine substrate, the integrity of the guanidinylating reagent, and the reaction conditions.
Causality Explained: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol. The efficiency of this process is highly dependent on the nucleophilicity of the attacking amine and the stability of the reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low guanidinylation yield.
Q2: My starting amine is sterically hindered or electron-poor. How can I drive the reaction to completion?
Less nucleophilic amines, such as anilines or those flanked by bulky groups, react sluggishly.[1] Forcing conditions are typically required.
-
Increase Temperature: Heating the reaction (e.g., to 50-80 °C in a solvent like DMF) can provide the necessary activation energy. Monitor for thermal decomposition of the reagent or substrate.
-
Extend Reaction Time: These reactions may require 24-48 hours to reach completion, compared to a few hours for unhindered aliphatic amines.[1]
-
Use a Catalyst: The addition of a non-nucleophilic base or certain activators can sometimes facilitate the reaction, although this is less common for N-cyano-isothioureas compared to other guanidinylating agents.
-
Consider an Alternative Reagent: For particularly challenging substrates, a more potent electrophilic reagent like N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) may be necessary.[2][3] The triflyl group is an excellent leaving group, making the reagent significantly more reactive.[3]
Q3: I suspect my this compound has decomposed. How can I confirm this and what are the proper storage conditions?
Isothioureas can be sensitive to moisture and prolonged exposure to ambient temperatures. Decomposition can be a significant source of low yield.
-
Signs of Decomposition: The reagent is typically a stable solid. Discoloration or a change in physical appearance can indicate degradation. The most definitive check is to run a control reaction with a simple, highly reactive amine like benzylamine. If this control reaction also fails or gives a low yield, reagent decomposition is highly likely.
-
Proper Handling and Storage:
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a refrigerator or freezer (-20 °C is ideal).
-
Use a desiccator to protect from moisture.
-
Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for guanidinylation using this compound?
The reaction is a two-step process:
-
Nucleophilic Addition: The amine (nucleophile) attacks the central carbon atom of the isothiourea (electrophile).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating the S-methyl group as methanethiol (CH₃SH), a volatile and odorous byproduct. The cyano group (-CN) acts as an electron-withdrawing group, activating the isothiourea toward nucleophilic attack.
Sources
Technical Support Center: Troubleshooting Side Reactions of N-Cyano-N',S-dimethylisothiourea with Nucleophiles
Welcome to the technical support center for N-Cyano-N',S-dimethylisothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use as a guanidinylating agent. Here, we address specific experimental issues in a question-and-answer format, providing insights into the underlying mechanisms and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My guanidinylation reaction with a primary amine is low-yielding, and I observe a significant amount of an unreacted amine. What is the likely cause?
Answer:
Low conversion in guanidinylation reactions using this compound often points to issues with reaction conditions or the nature of the amine itself. The primary desired reaction is the nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, leading to the displacement of the methylthiolate leaving group.
Potential Causes and Troubleshooting Steps:
-
Insufficient Basicity: The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. If the amine is weakly basic or if steric hindrance is a factor, the reaction rate can be significantly reduced.
-
Solution: Consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. For particularly hindered amines, a stronger base might be necessary.
-
-
Poor Solubility: If either the amine or the guanidinylating agent has poor solubility in the chosen solvent, the reaction will be slow.
-
Solution: Screen different solvents. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or N-methyl-2-pyrrolidone (NMP) are often good choices.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive amines.
-
Solution: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
-
FAQ 2: I am trying to guanidinylate a thiol, but the reaction is messy, and I am not isolating the expected S-guanidinylated product. What could be happening?
Answer:
The reaction of this compound with thiols can be more complex than with amines due to the different nucleophilicity and potential redox chemistry of the sulfur atom.
Primary Side Reaction: Disulfide Formation
Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen). This can be a significant competing reaction.
Troubleshooting:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the thiol in its reduced state.
Alternative Reaction Pathway: Attack on the Cyano Group
While less common, strong nucleophiles can potentially interact with the cyano group. However, with thiols, the primary side reaction is typically oxidation.
Troubleshooting Guide: Specific Side Reactions and Their Mitigation
Problem 1: Formation of an N-cyano-N'-substituted urea byproduct.
Question: My reaction mixture shows a significant peak corresponding to the mass of an N-cyano-N'-substituted urea. How is this forming and how can I prevent it?
Causality: This side product arises from the hydrolysis of the starting this compound to the corresponding N-cyanourea, which can then react with the amine nucleophile. The presence of water in the reaction media is the primary cause.
Mitigation Protocol:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure your amine nucleophile is dry.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Use of Desiccants: For highly moisture-sensitive reactions, consider adding molecular sieves to the reaction mixture.
Problem 2: Observation of a biguanide derivative in the product mixture.
Question: I have identified a byproduct that appears to be a biguanide. How does this form?
Causality: The desired guanidine product is itself a nucleophile. If the concentration of the starting this compound is high, the product guanidine can react with another molecule of the guanidinylating agent to form a biguanide. This is more prevalent with highly nucleophilic guanidine products.
Experimental Workflow to Minimize Biguanide Formation:
Caption: Workflow to minimize biguanide formation.
Detailed Steps:
-
Slow Addition: Instead of adding all the this compound at once, add it portion-wise or as a solution via a syringe pump to the solution of the amine. This keeps the instantaneous concentration of the electrophile low.
-
Stoichiometry Control: Use a slight excess of the amine nucleophile to ensure the guanidinylating agent is consumed.
Problem 3: My nucleophile has multiple reactive sites, and I am getting a mixture of products.
Question: My substrate contains both an amine and a thiol group. How can I achieve selective guanidinylation of the amine?
Causality: The relative nucleophilicity of the different functional groups will determine the major product. Generally, amines are more nucleophilic than thiols under neutral or basic conditions. However, the specific pKa values and steric environment of each group play a crucial role.
Strategy for Selective Guanidinylation:
-
pH Control: The nucleophilicity of amines and thiols is pH-dependent. At a pH slightly below the pKa of the thiol, it will be protonated and less nucleophilic, favoring reaction at the amine.
-
Protecting Groups: If pH control is not sufficient, consider protecting the more reactive or undesired nucleophilic site. For instance, a thiol can be protected as a thioether or a disulfide, which can be cleaved after the guanidinylation step.
Reaction Pathway Diagram:
Caption: Competing reaction pathways with a multi-functional nucleophile.
Quantitative Data Summary
The choice of solvent and base can significantly impact the outcome of the guanidinylation reaction. The following table provides a general guideline for starting conditions.
| Nucleophile Type | Recommended Solvent | Recommended Base | Typical Temperature |
| Primary Aliphatic Amine | Acetonitrile, DMF | Triethylamine | Room Temp. to 50 °C |
| Secondary Aliphatic Amine | DMF, NMP | DIPEA | 50 °C to 80 °C |
| Aromatic Amine | NMP, Dioxane | K₂CO₃, Cs₂CO₃ | 80 °C to 120 °C |
| Thiol | Degassed THF, Acetonitrile | None or weak base | Room Temperature |
Note: These are starting recommendations and may require optimization for specific substrates.
References
-
Maryanoff, C. A., & Stanzione, R. C. (1986). A convenient synthesis of guanidines from amines and S-methylisothioureas. The Journal of Organic Chemistry, 51(10), 1893–1894. [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (2000). A General and Efficient Method for the Guanylation of Amines. The Journal of Organic Chemistry, 65(8), 2567–2570. [Link]
-
Linton, B. R., et al. (2001). A Versatile Solid-Phase Synthesis of Substituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 66(22), 7308–7315. [Link]
Technical Support Center: Formation of Urea Byproducts from N-Cyano-N',S-dimethylisothiourea
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-Cyano-N',S-dimethylisothiourea in their experimental workflows. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of urea byproduct formation. By understanding the underlying mechanisms and implementing the recommended preventative and corrective measures, you can enhance the efficiency and purity of your reactions.
Introduction: The Challenge of Urea Byproduct Formation
This compound is a valuable reagent in organic synthesis, often employed in the construction of guanidine-containing molecules and other complex nitrogenous compounds. However, its utility can be compromised by the formation of undesired urea byproducts. This guide will equip you with the knowledge to mitigate this issue, ensuring the integrity of your research outcomes. The presence of water in a reaction involving S-methylisothioureas can lead to the formation of corresponding urea carboxylates as isolable intermediates.[1]
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common questions encountered by researchers working with this compound.
Q1: What are the primary causes of urea byproduct formation when using this compound?
A1: The primary cause is the hydrolysis of the this compound molecule. This can be initiated by the presence of water in the reaction mixture, which can be introduced through solvents, reagents, or atmospheric moisture. The hydrolysis can be catalyzed by both acidic and basic conditions.
Q2: How can I detect the presence of urea byproducts in my reaction mixture?
A2: Several analytical techniques can be employed to detect and quantify urea byproducts:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating this compound from polar urea byproducts. A reversed-phase (RP-HPLC) method is generally suitable.[2] Normal-phase HPLC on a Primesep S column can also be used to separate urea, thiourea, and related compounds like cyanamide and dicyandiamide.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish the starting material from urea byproducts based on characteristic chemical shifts of the protons and carbons near the isothiourea and urea functionalities.
-
Mass Spectrometry (MS): MS can identify the molecular weights of the starting material and any potential byproducts, confirming the presence of urea derivatives.
Q3: At what stages of my experiment is the risk of urea byproduct formation the highest?
A3: The risk is highest during the reaction itself, especially if it is run for an extended period at elevated temperatures in the presence of moisture. The work-up and purification steps also pose a risk if aqueous solutions are used without careful control of pH and temperature.
Q4: Can the choice of solvent influence the formation of urea byproducts?
A4: Absolutely. Protic solvents, especially water, are the primary culprits in the hydrolysis of this compound. Using anhydrous aprotic solvents is a key strategy to minimize the formation of urea byproducts.
Q5: Are there any specific pH conditions that I should avoid?
A5: Yes, both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the isothiourea moiety. Neutral or near-neutral pH conditions are generally preferred to maintain the stability of this compound.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting and resolving issues related to urea byproduct formation.
Issue 1: Unexpectedly high levels of urea byproduct detected in the reaction mixture.
This is a common problem that can significantly reduce the yield of the desired product.
| Potential Cause | Suggested Solution |
| Presence of Water in Solvents or Reagents | Use anhydrous solvents and ensure all reagents are dry. Consider using molecular sieves to remove residual moisture from the reaction mixture. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature for a longer duration. |
| Extended Reaction Times | Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to a satisfactory level. |
| Acidic or Basic Impurities | Purify all starting materials to remove any acidic or basic impurities that could catalyze hydrolysis. |
Issue 2: Difficulty in separating the desired product from the urea byproduct.
The polar nature of urea byproducts can sometimes make their separation from polar desired products challenging.
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproduct | Optimize your chromatographic separation. For HPLC, consider using a different column or modifying the mobile phase composition.[2][3][4] For column chromatography, a gradient elution might be necessary. |
| Formation of an Azeotrope or Co-elution | If chromatographic separation is difficult, consider a chemical work-up. Washing the organic reaction mixture with a dilute acid solution (e.g., 0.5 N HCl) can sometimes help to remove the more basic urea byproduct. |
| Product Precipitation with Byproduct | If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. |
Part 3: Mechanistic Insights and Prevention Strategies
A deeper understanding of the reaction mechanism allows for more effective prevention of byproduct formation.
Plausible Mechanism of Urea Byproduct Formation
The formation of urea byproducts from this compound in the presence of water is believed to proceed through a hydrolytic pathway. The isothiourea moiety is susceptible to nucleophilic attack by water, leading to the cleavage of the C-S bond and the eventual formation of a urea derivative. This process can be accelerated under acidic or basic conditions.
Proposed Hydrolysis Pathway:
Caption: Proposed hydrolysis pathway of this compound.
Key Prevention Strategies
The following strategies are crucial for minimizing the formation of urea byproducts:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Control of pH: Maintain the reaction mixture at or near neutral pH. If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base.
-
Temperature Management: Run reactions at the lowest effective temperature to disfavor the hydrolysis pathway, which typically has a higher activation energy than the desired reaction.
-
Reaction Monitoring: Closely monitor the reaction's progress to avoid unnecessarily long reaction times, which increase the opportunity for side reactions to occur.
Part 4: Experimental Protocols and Data
This section provides a detailed experimental protocol for monitoring a reaction involving this compound and a comparative table of analytical data.
Protocol: HPLC Monitoring of a Reaction Mixture
This protocol outlines a general method for monitoring the consumption of this compound and the formation of potential urea byproducts.
Objective: To quantify the starting material and key byproducts in a reaction mixture over time.
Materials:
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reaction aliquots
-
Standards of this compound and potential urea byproducts (if available)
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for separating these compounds is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).
-
Equilibrate the Column: Run the mobile phase through the HPLC system until a stable baseline is achieved.
-
Prepare the Sample: At various time points during your reaction, withdraw a small aliquot (e.g., 10-50 µL). Quench the reaction if necessary (e.g., by adding a large excess of a non-reactive solvent). Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Inject the Sample: Inject the prepared sample onto the HPLC column.
-
Analyze the Chromatogram: Monitor the elution of compounds using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where all components are likely to have some absorbance.
-
Quantify the Components: Identify the peaks corresponding to the starting material and byproducts based on their retention times (compared to standards if available). The peak area can be used to determine the relative amounts of each component.
Data Presentation: Expected HPLC Retention Times
The following table provides a hypothetical comparison of retention times for the target compound and potential byproducts using a standard RP-HPLC method. Actual retention times will vary depending on the specific column and conditions used.
| Compound | Expected Retention Time (min) | Polarity |
| N-Methylurea | ~2.5 | High |
| N-Cyano-N'-methylurea | ~3.8 | Moderate-High |
| This compound | ~5.2 | Moderate |
| Other reaction components | Variable | Variable |
Workflow for Minimizing Urea Byproduct Formation:
Caption: A workflow diagram illustrating key steps to minimize urea byproduct formation.
References
- BenchChem. (n.d.). Comparative Guide to HPLC Analysis of N-Cyano-N,O-dimethylisourea Reaction Mixtures.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column. Retrieved from [Link]
-
Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. Molecules, 22(9), 1475. [Link]
Sources
- 1. Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column | SIELC Technologies [sielc.com]
preventing hydrolysis of the cyano group in N-Cyano-N',S-dimethylisothiourea
Welcome to the technical support center for N-Cyano-N',S-dimethylisothiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent. Here, we address common challenges, with a primary focus on preventing the unintended hydrolysis of the cyano group, a critical aspect for ensuring experimental success.
Understanding the Molecule: Structure and Reactivity
This compound is a unique chemical entity characterized by the presence of a cyano group attached to an isothiourea backbone. This structure imparts a specific reactivity profile that is crucial to understand for its effective application.
Caption: Chemical structure of this compound.
The key to its reactivity lies in the electrophilic nature of the carbon atom in the cyano group (C≡N) and the carbon of the isothiourea core. The cyano group is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my starting material, this compound, over time in my reaction mixture, even before adding my primary reactant. What could be the cause?
This is a classic sign of premature degradation, most likely due to hydrolysis of the cyano group. The presence of trace amounts of water in your solvents or reagents, or inappropriate pH conditions, can catalyze this process. The hydrolysis typically proceeds through an amide intermediate to ultimately yield a carboxylic acid derivative, which may not be your desired product.[1][2]
Q2: What are the primary products of cyano group hydrolysis in this molecule?
The hydrolysis of the cyano group in this compound is expected to initially form N-(carbamoyl)-N',S-dimethylisothiourea. Under more forcing conditions, this can further hydrolyze to the corresponding carboxylic acid, with the release of ammonia.
Caption: Simplified hydrolysis pathway of the cyano group.
Q3: How can I monitor the hydrolysis of this compound in my experiments?
Several analytical techniques can be employed to monitor the stability of your compound and detect the formation of hydrolysis byproducts.[3][4][5]
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Ideal for separating the starting material from its more polar hydrolysis products. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides both separation and mass information, allowing for the confident identification of the parent compound and its degradation products based on their mass-to-charge ratios. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The disappearance of the characteristic nitrile stretch (around 2210 cm⁻¹) and the appearance of an amide carbonyl stretch (around 1696 cm⁻¹) can indicate hydrolysis. |
Q4: Are there specific pH conditions I should avoid?
Yes. Both strongly acidic and strongly basic conditions can accelerate the hydrolysis of the cyano group.[1][6] The stability of related compounds with cyano functionalities has been shown to be highly pH-dependent.[6] For optimal stability, it is recommended to work under neutral or near-neutral conditions (pH 6-8) whenever the reaction chemistry allows. If your reaction requires acidic or basic conditions, consider running it at a lower temperature to minimize the rate of hydrolysis.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides actionable steps to minimize the hydrolysis of this compound during your experiments.
Issue 1: Degradation During Storage
Potential Cause: Absorption of atmospheric moisture.
Troubleshooting & Optimization:
-
Storage Conditions: Store this compound in a tightly sealed container in a desiccator or a dry box. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Aliquotting: If you need to use small amounts of the reagent frequently, it is best practice to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture each time it is accessed.
Issue 2: Hydrolysis in the Reaction Mixture
Potential Causes:
-
Presence of water in solvents.
-
Inappropriate pH.
-
Elevated temperatures.
Troubleshooting & Optimization:
| Parameter | Recommended Action | Scientific Rationale |
| Solvent Purity | Use anhydrous solvents. If not commercially available, dry the solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent). | Water is a direct reactant in the hydrolysis reaction. Minimizing its presence will significantly slow down the degradation process. |
| pH Control | Buffer the reaction mixture to a neutral or slightly acidic pH (6-7.5) if the reaction chemistry permits. | Both H⁺ and OH⁻ ions can catalyze the hydrolysis of nitriles. Maintaining a neutral pH minimizes the concentration of these catalytic species.[1] |
| Temperature Management | Run reactions at the lowest possible temperature that still allows for an acceptable reaction rate. | The rate of hydrolysis, like most chemical reactions, increases with temperature. Lowering the temperature will decrease the rate of the undesired hydrolysis side reaction. |
| Reaction Time | Monitor the reaction progress closely and work it up as soon as it is complete. | Prolonged reaction times increase the opportunity for hydrolysis to occur. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
This protocol outlines the best practices for handling this compound to maintain its integrity.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile, THF, dichloromethane)
-
Oven-dried glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a dry vial under an inert atmosphere if possible.
-
Add the required volume of anhydrous solvent to the vial using a dry syringe or cannula.
-
If the stock solution is to be stored, flush the headspace of the container with an inert gas before sealing tightly. Store at a low temperature (e.g., 4 °C or -20 °C) in a desiccated environment.
Caption: Workflow for preparing a stable stock solution.
References
- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
- Petride, H., & Petride, A. (2009). UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Revue Roumaine de Chimie, 54(11), 941-947.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- Humpage, A. R., & Cunliffe, A. D. (2003). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines.
-
LibreTexts. (2021, October 29). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
- Castro, E. A., Cubillos, M. J., & Santos, J. G. (2000). p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2274.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved January 26, 2026, from [Link]
- Schremmer, B., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1013.
- Mourey, T. H., & Cohen, S. A. (1990). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
- IUPAC. (1981). Critical survey of stability constants of cyano complexes. Pure and Applied Chemistry, 53(5), 1133-1201.
- Kumar, V., et al. (2013). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules, 18(6), 6334-6346.
- van der Heijden, L. A., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Process Research & Development, 24(10), 2110-2116.
- dos Santos, V. H. G., et al. (2023). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR: comparing machine learning. ChemRxiv.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 26, 2026, from [Link]
- Ryzhkova, Y. E., Maslov, O. I., & Elinson, M. N. (2022). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
- Wang, Z., et al. (2024). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.
-
Genesapiens. (n.d.). This compound 5g. Retrieved January 26, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea. Retrieved January 26, 2026, from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with N-Cyano-N',S-dimethylisothiourea
Welcome to the technical support center for N-Cyano-N',S-dimethylisothiourea. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile reagent, with a focus on optimizing reaction stoichiometry for enhanced yield and purity. Our approach is rooted in mechanistic principles to provide you with actionable insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the production of pesticides and insecticides.[1] Its electrophilic nature allows it to react with various nucleophiles to form a range of biologically active compounds. It serves as a key building block for creating guanidine-containing molecules, which are significant in drug discovery.
Q2: What are the typical starting materials for the synthesis of this compound?
The synthesis of this compound and analogous compounds often involves the reaction of a corresponding isothiocyanate with a source of cyanamide, such as monosodium cyanamide, in a suitable solvent like ethanol.[2][3][4] For instance, the synthesis of a related compound, N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea, involves reacting 4-cyanophenyl isothiocyanate with monosodium cyanamide.[3]
Q3: What are the key safety precautions to consider when working with this compound and its precursors?
As with any cyano-containing compound, it is crucial to handle this compound and its precursors, such as cyanogen bromide or other cyanation reagents, with extreme care in a well-ventilated fume hood.[5] These compounds can be toxic and may be sensitive to moisture.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Optimizing Reagent Stoichiometry
Optimizing the molar ratio of reactants is a critical factor in the success of reactions involving this compound. The following guide addresses common issues related to stoichiometry.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower-than-expected or complete absence of the desired product.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Incorrect Reagent Stoichiometry | The molar ratio of this compound to the nucleophile is crucial. For related isourea derivatives, a significant excess of one reactant has been shown to be optimal. For example, in the synthesis of N,O-dimethyl-N'-nitroisourea, a 5:1 molar ratio of reactants was found to be effective.[6] It is recommended to perform a stoichiometry screen to determine the optimal ratio for your specific reaction. This systematic approach helps to identify the ideal balance between maximizing product formation and minimizing side reactions. |
| Suboptimal Reaction Temperature | Temperature plays a significant role in reaction kinetics. Reactions involving similar isourea derivatives can be sensitive to temperature, with optimal conditions ranging from room temperature to reflux.[6] Consider optimizing the temperature in small increments (e.g., 10°C) to find the sweet spot for your reaction. |
| Inappropriate Solvent | The solubility of both this compound and the reacting nucleophile is essential for a successful reaction. This reagent is generally soluble in organic solvents like ethers, alcohols (such as ethanol and methanol), and ether alcohols, but has poor solubility in water.[1] Acetonitrile is another viable solvent option.[6] Ensure your chosen solvent can dissolve all reactants to a sufficient concentration. |
Issue 2: Formation of Multiple Products and Byproducts
The presence of multiple spots on a TLC plate or several peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Side Reactions due to Excess Reagent | While an excess of one reagent can drive a reaction to completion, a large excess can also lead to the formation of byproducts. For instance, an excess of the nucleophile could potentially react with the product. Carefully control the stoichiometry and consider adding the excess reagent portion-wise to maintain a lower instantaneous concentration. |
| Decomposition of Reactants or Products | N-cyano compounds can be susceptible to hydrolysis or other degradation pathways, especially under harsh reaction conditions (e.g., high temperatures or the presence of strong acids or bases).[7] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and minimize exposure to moisture. |
| Reaction with Solvent | Certain solvents can participate in the reaction. For example, alcoholysis has been observed in the base-catalyzed reactions of related 1-cyanoformamidines in alcohol solvents.[7] If you suspect solvent participation, consider switching to a more inert solvent like THF or acetonitrile. |
Experimental Protocols
Protocol 1: General Procedure for Stoichiometry Optimization
This protocol provides a systematic approach to optimizing the molar ratio of this compound and a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Reaction vials
-
Stir bars
-
TLC plates and appropriate mobile phase
-
Analytical instrumentation (e.g., LC-MS, GC-MS)
Procedure:
-
Set up a series of reactions: In separate reaction vials, dissolve a fixed amount of the amine nucleophile in the chosen anhydrous solvent.
-
Vary the stoichiometry: To each vial, add a different molar equivalent of this compound. A good starting range would be from 1.0 to 3.0 equivalents, in increments of 0.5 equivalents.
-
Maintain consistent conditions: Ensure all other reaction parameters, such as temperature, reaction time, and solvent volume, are kept constant across all vials.
-
Monitor the reaction progress: Use TLC or a rapid analytical technique like LC-MS to monitor the consumption of the starting materials and the formation of the product over time.
-
Analyze the results: After a set reaction time, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard, or LC-MS with a calibration curve) to determine the yield of the desired product and the presence of any byproducts.
-
Identify the optimal ratio: The stoichiometry that provides the highest yield of the desired product with the fewest impurities is the optimal ratio.
Visualizing Reaction Workflows
To aid in understanding the experimental process, the following diagram illustrates a typical workflow for optimizing reagent stoichiometry.
Caption: Workflow for Stoichiometry Optimization.
The following diagram illustrates the logical steps in troubleshooting low product yield.
Caption: Troubleshooting Low Product Yield.
References
- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.
-
Synthesis of N-cyano-N'-[4-(4-imidazolyl)-butyl]-S-methylisothiourea - PrepChem.com. Available at: [Link]
-
Synthesis of A. N-Cyano-N'-(4-chlorophenyl)thiourea - PrepChem.com. Available at: [Link]
-
Continuous flow synthesis of N,O-dimethyl-N'- nitroisourea monitored by inline FTIR: comparing machine learning - ChemRxiv. Available at: [Link]
-
Analytical studies on N-nitroso and related compounds | PolyU Institutional Research Archive. Available at: [Link]
-
Synthesis of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea - PrepChem.com. Available at: [Link]
-
Synthesis of A. N-Cyano-N'-(3-chlorophenyl)thiourea - PrepChem.com. Available at: [Link]
-
Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry - ResearchGate. Available at: [Link]
-
UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Available at: [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available at: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link]
-
Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC. Available at: [Link]
-
Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids - ResearchGate. Available at: [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. Available at: [Link]
-
Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing). Available at: [Link]
-
Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed. Available at: [Link]
-
Critical Analysis and Optimization of Stoichiometric Ratio of Drug-Coformer on Cocrystal Design: Molecular Docking, In Vitro and In Vivo Assessment - MDPI. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
Sources
troubleshooting inconsistent reaction times with N-Cyano-N',S-dimethylisothiourea
Welcome to the technical support center for N-Cyano-N',S-dimethylisothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during its use. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.
Introduction to this compound
This compound is a versatile reagent primarily employed in the synthesis of substituted guanidines. It offers a convenient method for introducing the guanidinyl moiety, a common pharmacophore in medicinal chemistry, by reacting with primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, with the subsequent elimination of methanethiol. Despite its utility, achieving consistent and reproducible reaction times can be challenging. This guide will address the root causes of such inconsistencies and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its main use is as a guanylating agent. It reacts with primary and secondary amines to form N,N'-substituted N''-cyanoguanidines. This is a key step in the synthesis of various biologically active compounds and ligands for coordination chemistry.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and reactivity, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen.[2][3] Moisture and air can lead to degradation, affecting its performance in reactions.
Q3: What is the typical purity of commercially available this compound?
A3: Commercial grades are typically available with a purity of >98.0%.[4] However, it is always advisable to verify the purity upon receipt and before use, especially if the container has been opened previously.
Q4: What safety precautions should be taken when handling this reagent?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.[5]
Troubleshooting Inconsistent Reaction Times
Inconsistent reaction rates are a common frustration when working with this compound. The following sections break down the potential causes and provide systematic troubleshooting strategies.
Issue 1: Slow or Stalled Reactions
A reaction that is sluggish or fails to proceed to completion is often indicative of issues with the reagents or reaction conditions.
Root Cause Analysis:
-
Low Reagent Purity: The this compound may have degraded due to improper storage or handling. Hydrolysis from atmospheric moisture is a likely cause.
-
Insufficient Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines will react more slowly.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates by affecting the solubility of reagents and stabilizing transition states.[6]
-
Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Incorrect pH/Base: The reaction is sensitive to the basicity of the medium. An inappropriate base or pH can hinder the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid or uncontrolled reactions.
Factors Influencing Reaction Kinetics
A deeper understanding of the variables at play can help in designing more robust and reproducible experimental protocols.
| Parameter | Effect on Reaction Rate | Causality and Expert Insights |
| Purity of this compound | High purity is critical for predictable kinetics. | Impurities from synthesis or degradation (e.g., from hydrolysis) can inhibit the reaction or catalyze side reactions. Always use a fresh, unopened bottle or verify the purity of older stock. |
| Amine Nucleophilicity | Stronger nucleophiles react faster. | Electron-donating groups on the amine increase its nucleophilicity, while bulky substituents can sterically hinder the approach to the electrophilic carbon of the isothiourea. |
| Solvent Polarity | Can increase or decrease the rate depending on the transition state. | Polar aprotic solvents like DMF or acetonitrile often work well as they can solvate the charged intermediates that may form during the reaction. Protic solvents may hydrogen-bond with the amine, reducing its nucleophilicity. [7] |
| Temperature | Higher temperatures generally increase the rate. | Be cautious, as higher temperatures can also promote the decomposition of the isothiourea or lead to the formation of side products. A temperature screening is often necessary. |
| Base | A base is often required to deprotonate the amine or facilitate the elimination of methanethiol. | The choice of base is crucial. A base that is too strong can lead to side reactions, while one that is too weak may result in a sluggish reaction. Non-nucleophilic bases like DBU are often a good starting point. |
| Presence of Water | Can lead to hydrolysis of the N-cyano group or the isothiourea itself. | Rigorously dry all solvents and glassware, and run the reaction under an inert atmosphere to prevent hydrolysis. [8] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic singlets of the two methyl groups. The presence of significant unidentifiable peaks may indicate impurities. Degradation may be indicated by the appearance of new signals over time if the sample is left in a protic solvent.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
TLC System: Use silica gel plates. A common eluent system is a mixture of hexanes and ethyl acetate; the optimal ratio will depend on the polarity of your amine and product.
-
Spotting: On a single TLC plate, spot the starting amine, the this compound, and the reaction mixture at various time points.
-
Development and Visualization: Develop the plate and visualize the spots using a UV lamp (254 nm) and/or a suitable stain (e.g., potassium permanganate).
-
Interpretation: The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For precise kinetic studies and purity analysis, HPLC is the method of choice.
Method: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the reactants and products have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
This method allows for the separation and quantification of the starting materials, product, and any potential byproducts, providing a detailed profile of the reaction over time.
Potential Side Reactions and Degradation Pathways
Understanding potential side reactions is key to troubleshooting and optimizing your experiments.
Caption: Simplified reaction and side-reaction pathways.
-
Hydrolysis: In the presence of water, this compound can hydrolyze. The cyano group is susceptible to hydrolysis to a urea, and the isothiourea linkage can also be cleaved. This leads to a loss of active reagent and the introduction of impurities.
-
Self-Condensation/Dimerization: Under certain conditions, particularly at elevated temperatures, molecules of this compound may react with each other, leading to dimers or oligomers.
-
Reaction with Solvents: Some solvents, particularly nucleophilic ones like alcohols, could potentially react with the isothiourea, although this is generally less favorable than reaction with a primary or secondary amine.
By carefully controlling the reaction parameters as outlined in this guide, these side reactions can be minimized, leading to more consistent and reproducible results.
References
- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
- Thermo Fisher Scientific. Safety Data Sheet: N,N'-dimethylthiourea. (2010).
- Arndt, G. H. (1928).
- Demaerel, J., et al. (2020). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). [Link]
- Contreras, R., et al. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(v), 200-209.
- Sigma-Aldrich. Safety Data Sheet: N-Ethyl-N-nitrosourea. (2025).
-
Veeprho. 1-Nitroso Cyano Guanidine: Synthesis Attempts and Failure Report (NAP Test). [Link]
- Douglas, A. W., et al. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate.
-
Genesapiens. This compound 5g. [Link]
-
ResearchGate. Transition-Metal-Catalyzed Guanylation Reaction of Amines with Carbodiimides Constructing Guanidines. [Link]
-
University of Calgary. Ch 8 : Solvent Effects. [Link]
-
Wikipedia. Solvent effects. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 5848-24-8 [m.chemicalbook.com]
- 3. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]
- 4. This compound | 5848-24-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. research.tees.ac.uk [research.tees.ac.uk]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Guanidinylation Reagents: N-Cyano-N',S-dimethylisothiourea versus N,N'-Di-Boc-N''-triflylguanidine
For the modern medicinal chemist and drug development professional, the efficient and selective installation of the guanidinium moiety is a cornerstone of synthesizing a vast array of biologically active molecules.[1] This essential functional group is a key feature in numerous natural products and pharmaceuticals.[1] This guide offers an in-depth, objective comparison of two distinct guanidinylating agents: the commercially available N-Cyano-N',S-dimethylisothiourea and the highly reactive N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's Reagent.[2][3] By examining their reactivity, substrate scope, and underlying reaction mechanisms, this document aims to equip researchers with the critical insights needed to select the optimal reagent for their specific synthetic challenges.
While N,N'-Di-Boc-N''-triflylguanidine is extensively documented in peer-reviewed literature as a potent and versatile reagent, information regarding this compound is more prevalent within patent literature, suggesting its utility in more specialized, industrial-scale syntheses.[1] This guide will synthesize the available data to present a holistic view of both reagents.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for its effective handling and application in synthesis.
| Property | This compound | N,N'-Di-Boc-N''-triflylguanidine |
| CAS Number | 5848-24-8 | 207857-15-6 |
| Molecular Formula | C4H7N3S | C12H20F3N3O6S |
| Molecular Weight | 129.18 g/mol | 391.36 g/mol |
| Appearance | Not specified in readily available literature | White solid |
| Key Reactive Groups | Cyano, S-methylisothiourea | N,N'-Di-Boc, N''-triflyl |
| Primary Application | Building block for chemical synthesis, biguanide synthesis | General guanidinylation of primary and secondary amines |
| Storage | Refrigerated | Information not readily available, likely requires cool, dry conditions |
The Arbiter of Reactivity: Mechanistic Insights
The divergent reactivity of these two reagents stems from their distinct structural features. Understanding their reaction mechanisms is paramount to predicting their behavior with various substrates.
N,N'-Di-Boc-N''-triflylguanidine: The Power of a Superior Leaving Group
N,N'-Di-Boc-N''-triflylguanidine is a highly effective electrophilic guanidinylating agent.[1] Its remarkable reactivity is attributed to the trifluoromethanesulfonyl (triflyl) group, which functions as an exceptional leaving group. This renders the central carbon of the guanidinyl moiety highly susceptible to nucleophilic attack by a wide range of amines.[1] The reaction proceeds under mild conditions and is applicable to both solution-phase and solid-phase synthesis.[4]
Figure 1. Generalized mechanism of guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.
The presence of two tert-butyloxycarbonyl (Boc) protecting groups offers several advantages. They enhance the stability of the reagent and the resulting protected guanidine.[3] Furthermore, these Boc groups can be readily removed under acidic conditions, providing a straightforward route to the final guanidinylated product.[2][3]
This compound: A Dual-Mode Reagent
The reactivity of this compound is more nuanced. It possesses two electrophilic centers: the carbon of the isothiourea and the carbon of the cyano group. The reaction pathway is dependent on the nucleophile and the reaction conditions.
In the context of guanidinylation, the reaction likely proceeds via nucleophilic attack of an amine on the isothiourea carbon, with the subsequent elimination of methanethiol. The cyano group acts as an electron-withdrawing group, activating the isothiourea moiety towards nucleophilic attack.
Alternatively, this reagent is particularly useful for the synthesis of polysubstituted biguanides, where it reacts with amines at both the cyano group and the isothiourea, leading to the formation of a larger, more complex structure.[5]
Figure 2. Plausible mechanism for guanidinylation using this compound.
Performance in the Field: A Comparative Overview
Direct, side-by-side experimental comparisons of these two reagents in the literature are scarce. However, a comparative analysis can be constructed based on their reported applications and the known reactivity of their respective functional groups.
| Feature | This compound | N,N'-Di-Boc-N''-triflylguanidine |
| Reactivity | Moderate | High |
| Substrate Scope | Primarily used for biguanide synthesis; likely effective for primary and some secondary amines. | Broad scope: primary and secondary aliphatic and aromatic amines.[4] |
| Reaction Conditions | Likely requires elevated temperatures or longer reaction times. | Mild conditions, often at room temperature.[4] |
| Protecting Groups | The N-cyano group can be considered a protecting group, removable under strong acidic conditions.[6] | N,N'-Di-Boc protecting groups are stable and easily removed with acid.[2][3] |
| Byproducts | Methanethiol (volatile and odorous). | Triflylamide (water-soluble and generally easy to remove). |
| Versatility | More specialized, particularly for biguanide synthesis.[5] | Highly versatile for general guanidinylation in solution and on solid phase.[4] |
Experimental Protocols: A Practical Guide
The following protocols are representative of the methodologies employed for each reagent, synthesized from the available literature.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted from established procedures for the use of Goodman's reagent.[2]
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equiv) in DCM at room temperature, add triethylamine (1.1 equiv).
-
Add a solution of N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in DCM dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N'-Di-Boc-protected guanidine.
Protocol 2: Hypothetical Guanidinylation using this compound
Materials:
-
Primary amine
-
This compound
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (optional, depending on the amine salt)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent.
-
If the amine is provided as a salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product may be purified by recrystallization or silica gel column chromatography.
Note: This protocol is illustrative and would require optimization for specific substrates. The reaction may generate methanethiol, which should be handled in a well-ventilated fume hood.
Making the Right Choice: A Scientist's Perspective
The selection between this compound and N,N'-Di-Boc-N''-triflylguanidine is contingent on the specific synthetic goal.
N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice for general, high-yielding guanidinylation of a broad range of amines under mild conditions. Its well-defined reactivity, compatibility with both solution and solid-phase synthesis, and the straightforward deprotection of the Boc groups make it a highly reliable and versatile tool for complex molecule synthesis, particularly in academic research and early-stage drug discovery.
This compound , on the other hand, appears to be a more specialized reagent. Its primary documented application is in the synthesis of biguanides. While it can likely be employed for the synthesis of simple guanidines, its reactivity is expected to be lower than that of Goodman's reagent, potentially requiring harsher reaction conditions. Its utility may be more pronounced in industrial settings where cost and specific structural outcomes, such as biguanide formation, are primary considerations.
Conclusion
Both this compound and N,N'-Di-Boc-N''-triflylguanidine are valuable reagents for the introduction of the guanidinium functionality. N,N'-Di-Boc-N''-triflylguanidine stands out for its high reactivity, broad substrate scope, and mild reaction conditions, making it a superior choice for general-purpose guanidinylation. This compound, while less reactive, offers a pathway to more specialized structures like biguanides. A thorough understanding of the distinct reactivity profiles of these reagents empowers the synthetic chemist to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Baker, T. J.; Tomioka, M.; Goodman, M. Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Org. Synth.2002 , 78, 91. [Link]
- Feichtinger, K.; Sings, H. L.; Baker, T. J.; Goodman, M. Triurethane- and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. J. Org. Chem.1998, 63 (23), 8432–8439.
-
Kuujia.com. tert-butyl N-[(tert-butoxycarbonylamino)-(trifluoromethylsulfonylamino)methylene]carbamate. [Link]
-
El-Sawy, E. R.; Ebaid, M. S.; Abo-Salem, H. M.; Al-Sehemi, A. G.; Al-Koraiem, A. S. Synthetic accesses to biguanide compounds. Beilstein J. Org. Chem.2021 , 17, 82-111. [Link]
-
Chamberland, S.; Petersen, B. P.; Cinelli, M. A.; Vreeland, S. M. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp.2016 , (115), e54401. [Link]
-
Guan, Y.; Wu, J. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nat. Commun.2023 , 14, 4976. [Link]
- Elgemeie, G. H.; Mohamed, R. A. Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocycl. Commun.2014, 20 (6), 313-331.
-
ResearchGate. Cyano sources for cyanidation reactions of tertiary amine. [Link]
-
ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]
-
Wolfe, J. P.; Nakhla, J. S. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Org. Lett.2008 , 10 (20), 4593–4596. [Link]
-
The Organic Chemistry Tutor. Amine Synthesis Reactions. YouTube, May 12, 2018. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. [Link]
- PASCUAL, A.; GANCEDO, A.; DE LA CRUZ, C.; ELORRIAGA, C.; FERNANDEZ-ALVAREZ, E. UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Afinidad2000, 57 (487), 199-204.
- Katritzky, A. R.; Rogers, J. W.; Witek, R. M.; Cundy, D. J. Product Class 13: Guanidine Derivatives. In Science of Synthesis; Georg, G., Ed.; Thieme: Stuttgart, 2005; Vol. 18, p 1077.
-
D'hooghe, M.; Törnroos, K. W.; Keserű, G. M.; De Kimpe, N. Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[3]arene guanidinium derivatives. In Calixarenes in Medicinal and Biological Chemistry; The Royal Society of Chemistry, 2014; pp 85-111.
-
Gazvoda, M.; Toplak, M.; Perdih, A.; Pevec, A.; Štefane, B.; Svete, J.; Meden, A.; Kočevar, M. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules2022 , 27 (24), 8968. [Link]
-
The Organic Chemistry Tutor. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube, April 23, 2016. [Link]
Sources
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- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 6. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guanidinylating Agents: N-Cyano-N',S-dimethylisothiourea in Focus
For researchers, medicinal chemists, and professionals in drug development, the synthesis of guanidine-containing compounds is a frequent and often critical task. The guanidinium group, with its unique basicity and hydrogen-bonding capabilities, is a key pharmacophore in a multitude of biologically active molecules. The choice of the right guanidinylating agent is paramount for the success of a synthetic campaign, influencing yield, purity, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of N-Cyano-N',S-dimethylisothiourea with other commonly employed guanidinylating agents, supported by experimental data and mechanistic insights to empower you in making informed decisions for your specific synthetic challenges.
The Landscape of Guanidinylation: An Overview of Reagent Classes
The conversion of a primary or secondary amine to a guanidine, known as guanidinylation, can be achieved through a variety of reagents, each with its own set of advantages and limitations.[1] Understanding the fundamental reactivity of these classes is the first step toward rational reagent selection.
Here, we will compare the performance of this compound, a member of the S-alkylisothiourea family, against three other major classes of guanidinylating agents:
-
N,N'-Di-Boc-N''-triflylguanidine: A highly reactive and versatile electrophilic guanidinylating agent.
-
Pyrazole-1-carboxamidines: Stable and widely used reagents, often in their hydrochloride salt form.
-
Thiourea-based Reagents with Activators: A classic approach that relies on the in situ generation of a reactive species.
Head-to-Head Comparison: Performance and Applications
The true measure of a reagent's utility lies in its performance across a range of substrates and reaction conditions. This section provides a comparative analysis of this compound and its alternatives, with a focus on experimental outcomes.
This compound: The Versatile Workhorse
This compound and its analogs are valuable reagents for the synthesis of substituted guanidines and can also serve as precursors to various heterocyclic systems.[2] Their reactivity often benefits from the presence of a catalyst, such as copper(I) salts, to facilitate the displacement of the methylthio group by the amine nucleophile.
Key Performance Characteristics:
-
Substrate Scope: Generally effective for primary and less hindered secondary amines. Aromatic amines can be guanidinylated, though sometimes requiring more forcing conditions or catalytic activation.
-
Reaction Conditions: Often requires heating and the use of a base to neutralize the liberated methanethiol. Copper(I)-mediated reactions can proceed under milder conditions.[3]
-
Advantages: The starting material, dimethyl N-cyanodithioiminocarbonate, is readily available and the reagent itself is relatively stable. It offers a pathway to N-cyanoguanidines which can be further functionalized.
-
Limitations: The reaction can be sluggish with sterically hindered or electron-deficient amines. The release of methanethiol necessitates good ventilation.
N,N'-Di-Boc-N''-triflylguanidine: The High-Octane Option
Often referred to as Goodman's reagent, N,N'-Di-Boc-N''-triflylguanidine is a highly electrophilic and efficient reagent for the guanidinylation of a wide array of amines.[4] The triflyl group acts as an excellent leaving group, driving the reaction to completion under mild conditions.
Key Performance Characteristics:
-
Substrate Scope: Exhibits broad applicability, including primary and secondary aliphatic amines, aromatic amines, and sterically hindered substrates.[1] It is also highly effective in solid-phase peptide synthesis.
-
Reaction Conditions: Reactions are typically fast and proceed at room temperature in a variety of aprotic solvents like dichloromethane or chloroform.[4]
-
Advantages: High reactivity, excellent yields, mild reaction conditions, and broad substrate scope make it a reagent of choice for challenging guanidinylations.[5]
-
Limitations: The reagent is more expensive than many alternatives and can be sensitive to moisture.
Pyrazole-1-carboxamidines: The Dependable Standard
1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available, stable, and easy-to-handle crystalline solid. It is a reliable reagent for the guanidinylation of primary amines and has been extensively used in the synthesis of guanidine-containing peptides and small molecules.
Key Performance Characteristics:
-
Substrate Scope: Particularly effective for primary amines. Secondary amines react more slowly, and hindered or electron-deficient amines can be challenging substrates.
-
Reaction Conditions: Reactions are typically carried out in polar aprotic solvents like DMF or in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the generated pyrazole and HCl. Heating is often required to drive the reaction to completion.
-
Advantages: The reagent is cost-effective, stable to storage, and easy to handle. The pyrazole byproduct is generally easy to remove during workup.
-
Limitations: Reactions can be slow, sometimes requiring extended reaction times and elevated temperatures. Its reactivity with challenging substrates is limited compared to more powerful reagents.
Thiourea-based Reagents with Activators: The Classic Approach
The use of N,N'-diprotected thioureas in combination with an activating agent is a long-standing and versatile method for guanidine synthesis. The activator, often a carbodiimide-forming reagent like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or a thiophile such as a mercury(II) or copper(II) salt, generates a reactive intermediate in situ that is readily attacked by the amine.[3]
Key Performance Characteristics:
-
Substrate Scope: This method is highly versatile and can be adapted for a wide range of primary and secondary amines, including those that are sterically hindered.
-
Reaction Conditions: Reaction conditions vary depending on the activator used. Mukaiyama's reagent typically requires a base and an aprotic solvent. Heavy metal activators are effective but pose environmental concerns.
-
Advantages: The starting thioureas are readily prepared, and the method's versatility allows for the synthesis of a diverse range of substituted guanidines.
-
Limitations: The use of stoichiometric activators and the generation of byproducts can complicate purification. The use of toxic heavy metals is a significant drawback.
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical yields and reaction times for the guanidinylation of a representative primary amine, benzylamine. It is important to note that these are representative values, and actual results may vary depending on the specific substrate and reaction conditions.
| Guanidinylating Agent | Substrate | Typical Conditions | Reaction Time | Typical Yield (%) | Reference |
| This compound | Benzylamine | Ethanol, reflux | 4 h | ~70% | [6] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | CH₂Cl₂, Et₃N, rt | 1 h | >95% | [4] |
| 1H-Pyrazole-1-carboxamidine HCl | Benzylamine | DMF, Et₃N, 80 °C | 12 h | ~85% | [4] |
| N,N'-Di-Boc-thiourea + Mukaiyama's Reagent | Benzylamine | CH₂Cl₂, Et₃N, rt | 2 h | >90% | [3] |
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization of guanidinylation reactions.
The reactivity of This compound involves the nucleophilic attack of the amine on the imino carbon, followed by the elimination of methanethiol. The cyano group is a strong electron-withdrawing group, which activates the isothiourea towards nucleophilic attack.
N,N'-Di-Boc-N''-triflylguanidine reacts via a direct nucleophilic substitution where the amine attacks the central carbon of the guanidine, and the highly stable triflate anion departs as a leaving group. This process is very facile due to the excellent leaving group ability of the triflate.
The reaction with Pyrazole-1-carboxamidines proceeds through an addition-elimination mechanism. The amine adds to the amidine carbon to form a tetrahedral intermediate, which then collapses with the expulsion of pyrazole, a good leaving group.
For thiourea-based reagents , the activator (e.g., Mukaiyama's reagent) first reacts with the thiourea to form a highly reactive intermediate, often a carbodiimide. This carbodiimide is then readily attacked by the amine to furnish the guanidine product.
Experimental Protocols: A Guide to Practice
To ensure the reproducibility and reliability of your results, detailed experimental procedures are essential. The following are representative protocols for the guanidinylation of a primary amine using the discussed reagents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
Materials:
-
Primary amine (1.0 mmol)
-
N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at room temperature, add N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[4]
Protocol 2: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
Materials:
-
Primary amine (1.0 mmol)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous DMF (5 mL), add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 mmol) and DIPEA (2.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Reagent
The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules.
-
This compound represents a versatile and cost-effective option, particularly for the synthesis of N-cyanoguanidines from primary and less hindered secondary amines. Its performance can be enhanced with catalytic methods.
-
For challenging substrates, including sterically hindered or electron-deficient amines, or when high efficiency and mild conditions are paramount, N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice, despite its higher cost.
-
Pyrazole-1-carboxamidines are reliable and economical reagents for the routine guanidinylation of primary amines, offering stability and ease of handling.
-
Thiourea-based methods with activators provide a highly adaptable approach for a broad range of substrates, although the need for stoichiometric activators and potential for byproduct formation should be considered.
By carefully considering the nature of the amine substrate, the desired scale of the reaction, and the available resources, researchers can select the most appropriate guanidinylating agent to achieve their synthetic goals efficiently and effectively.
References
-
Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]
-
Berlinck, R. G. S., Trindade-Silva, A. E., & Santos, M. F. C. (2012). The chemistry and biology of organic guanidine derivatives. Natural Product Reports, 29(12), 1382-1406. [Link]
-
Levallet, C., Leroux, J.-C., & Gauthier, M. A. (2017). The Guanidinium Group in Drug Delivery. In Polymeric Drug Delivery (pp. 237-272). Springer, Cham. [Link]
-
Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. [Link]
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Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]
-
Lipton, M. A., & Basha, A. (1979). A convenient synthesis of N,N'-disubstituted guanidines from primary amines and S-methylisothiourea. Synthetic Communications, 9(8), 741-744. [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (1998). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant. Journal of the Chemical Society, Perkin Transactions 1, (10), 1637-1640. [Link]
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At-tahir, F. A. (2013). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(9), 218-222. [Link]
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Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). A sequential one-pot approach towards N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloylguanidines. Organic & Biomolecular Chemistry, 16(11), 1876-1880. [Link]
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(6), 1566-1568. [Link]
-
Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967-6971. [Link]
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Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). A Convenient One-Step Transformation of Primary and Secondary Amines into the Corresponding Unprotected Guanidines Using 4-Benzyl-3, 5-dimethyl-1H-pyrazole-1-carboxamidine and Its Polymer-Bound Variant. Synthesis, 2006(03), 461-466. [Link]
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Åkerbladh, L., Schembri, L. S., Larhed, M., & Odell, L. R. (2017). One-Pot Multicomponent Synthesis of N-Acylguanidines. The Journal of Organic Chemistry, 82(23), 12520-12529. [Link]
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PrepChem. (n.d.). Synthesis of A. N-cyano-N'-phenylthiourea. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.10: Amines with Nitrous Acid. [Link]
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McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719. [Link]
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An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 123-131. [Link]
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The Strategic Advantage of N-Cyano-N',S-dimethylisothiourea in Modern Guanidinylation Reactions: A Comparative Guide
For the modern researcher, scientist, and drug development professional, the synthesis of the guanidinium moiety is a cornerstone of creating impactful bioactive molecules. The method of choice for this transformation can significantly influence yield, purity, safety, and overall efficiency. This guide provides an in-depth, objective comparison between N-Cyano-N',S-dimethylisothiourea and traditional guanidinylation methods, supported by experimental data and protocols, to empower you in making the most informed decision for your synthetic strategy.
The guanidinium group, with its unique electronic and geometric properties, is a critical pharmacophore in a vast array of natural products and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds makes it a key player in molecular recognition at biological targets. Consequently, the efficient and clean installation of this functional group is of paramount importance. While numerous methods exist, they are not all created equal. This guide will illuminate the distinct advantages of employing this compound over conventional approaches.
A Tale of Two Strategies: The Old vs. The New
Traditional methods for the synthesis of guanidines from primary amines often rely on reagents that, while effective, present significant challenges in terms of safety, reaction complexity, and environmental impact. A common historical approach involves the use of cyanamide or its derivatives. While seemingly straightforward, these reactions can require harsh conditions and may suffer from side reactions, impacting yield and purity.
Another classic method employs highly toxic and volatile reagents such as cyanogen bromide . The inherent dangers associated with handling cyanogen bromide necessitate stringent safety protocols and limit its applicability, particularly in scaled-up syntheses.[1] Furthermore, many traditional routes involve multi-step sequences of protection and deprotection of the amine functionality, adding to the synthetic timeline and reducing overall yield.[2]
In contrast, This compound emerges as a superior alternative, offering a more direct, efficient, and safer pathway to the desired guanidine products. Its reactivity profile allows for the direct conversion of primary amines to N-cyanoguanidines under milder conditions, often with improved yields and a more favorable safety profile.
Head-to-Head Comparison: Performance and Efficiency
The true measure of a synthetic method lies in its performance. The following table provides a comparative overview of this compound and traditional methods, drawing on data from the literature.
| Feature | This compound | Traditional Method: Cyanamide | Traditional Method: Cyanogen Bromide |
| Reagent Handling & Safety | Solid, less volatile. Harmful if swallowed, in contact with skin, or inhaled.[3] | Can be unstable. | Highly toxic, volatile, and moisture-sensitive.[4] |
| Reaction Conditions | Generally mild, often at room temperature or with gentle heating. | Can require elevated temperatures and pressure. | Typically performed at low temperatures with strict moisture exclusion. |
| Reaction Complexity | Single step, direct conversion of amine to N-cyanoguanidine. | Can require activation or harsh conditions. | Direct but requires careful handling of a highly toxic reagent. |
| Byproducts | Methanethiol (can be odorous but is manageable). | Can produce various side products depending on conditions. | Hydrogen bromide (corrosive). |
| Typical Yields | Good to excellent. | Variable, often moderate. | Generally good to high, but safety concerns can be limiting. |
Delving into the Mechanism: A Tale of Nucleophilic Substitution
The efficacy of this compound lies in its well-defined reaction mechanism. The central carbon atom of the isothiourea is rendered electrophilic by the two adjacent nitrogen atoms and the sulfur atom. A primary amine acts as a nucleophile, attacking this electrophilic carbon. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the methylthio group as methanethiol, a good leaving group, to furnish the N-cyanoguanidine product.
Caption: Proposed mechanism for the reaction of a primary amine with this compound.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the guanidinylation of a primary amine using both this compound and a traditional cyanamide method are presented below.
Protocol 1: Guanidinylation using this compound
This protocol describes a general procedure for the efficient guanidinylation of a primary amine in solution.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent.
-
Reagent Addition: To the stirred solution, add this compound (1.0 - 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-cyano-N'-alkylguanidine.
Protocol 2: Traditional Guanidinylation using Cyanamide
This protocol outlines a general procedure for the guanidinylation of a primary amine using cyanamide, which often requires more forcing conditions.
Materials:
-
Primary amine hydrochloride salt
-
Cyanamide
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine the primary amine hydrochloride salt (1.0 eq.) and cyanamide (1.0 - 1.5 eq.) in the chosen solvent.
-
Reaction Conditions: The vessel is sealed, and the mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours to overnight. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., NaOH) to a pH of >10.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Caption: Comparative experimental workflows for guanidinylation.
Concluding Remarks for the Discerning Scientist
This compound represents a significant advancement in the field of guanidinylation reagents. Its favorable safety profile, coupled with its ability to facilitate direct and efficient conversions under mild conditions, makes it an attractive alternative to traditional methods that often rely on hazardous materials and more complex procedures. For researchers engaged in the synthesis of guanidine-containing molecules, particularly in the realms of medicinal chemistry and drug discovery, the adoption of this compound can lead to more streamlined, safer, and higher-yielding synthetic routes. As with any synthetic method, optimization for specific substrates is key, but the fundamental advantages of this reagent provide a compelling reason for its inclusion in the modern synthetic chemist's toolkit.
References
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Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
- Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). The use of cyanuric chloride (TCT) instead of classical HgCl2 as activating reagent for di-Boc-thiourea provides an alternative route for the guanylation of amines and eliminates the environmental hazard of heavy-metal waste without appreciable loss of yield or reactivity. The Journal of Organic Chemistry, 76(17), 6967–6971.
- Le, H. T., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54349.
- Cohen, R. D., & Malacria, M. (2019). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.
- Silva, F. de A., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-726.
- D'hooghe, M., & De Kimpe, N. (2008). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 41, pp. 1073-1134). Thieme.
- Dragutan, I., & Dragutan, V. (2004). UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Revue Roumaine de Chimie, 49(10), 831-836.
- Goodman, M., & Zapf, C. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
- Martinez-Mayorga, K., et al. (2017). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 22(10), 1699.
- Coop, A., et al. (2022). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Molecules, 27(19), 6265.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Morrill, L. C. (2018).
-
The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]
- BenchChem. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine.
- BenchChem. (2025).
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A Researcher's Guide to Guanidinylation: A Comparative Analysis of Reagent Efficiency and Yield
For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group into a molecule can be a pivotal step in enhancing biological activity. This functional group, with its intrinsic basicity and capacity for robust hydrogen bonding, is a cornerstone of many natural products and pharmaceuticals. The selection of an appropriate guanidinylation reagent is therefore a critical decision that directly influences reaction yield, substrate scope, and overall synthetic efficiency. This guide offers an in-depth, objective comparison of common guanidinylation reagents, supported by experimental data, to empower you in making the most informed choice for your specific synthetic challenge.
The Chemistry of Guanidinylation: An Overview of Mechanistic Considerations
The conversion of a primary or secondary amine to a guanidine is fundamentally an electrophilic substitution reaction at the nitrogen atom of the amine. The efficacy of this transformation hinges on the electrophilicity of the guanidinylating reagent. Different classes of reagents achieve this activation through distinct mechanistic pathways, which in turn dictates their reactivity profile and substrate compatibility.
A generalized mechanistic workflow for guanidinylation involves the nucleophilic attack of the amine onto the electrophilic carbon of the reagent, followed by the departure of a leaving group. The nature of this leaving group and the electronic environment of the reagent's core structure are key determinants of the reaction rate and success.
General Guanidinylation Workflow
Highly reactive reagents, such as triflylguanidines, possess excellent leaving groups, leading to rapid reaction rates and high yields even with less nucleophilic amines. In contrast, other reagents may require activation or harsher reaction conditions to facilitate the departure of the leaving group. Understanding these mechanistic nuances is essential for troubleshooting and optimizing guanidinylation reactions.
Comparative Performance of Guanidinylation Reagents
The choice of a guanidinylation reagent is a balance between reactivity, stability, cost, and the specific demands of the substrate. Below is a comparative overview of the most common classes of reagents, with a focus on their relative yields and optimal applications.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Typical Yield Range |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, mild reaction conditions.[1] | Higher cost, requires a subsequent deprotection step. | 85-98%[2] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good to excellent yields, mild conditions, stable and crystalline reagent.[3] | Generally slower reaction times compared to triflylguanidines. | 62-92%[3] |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, readily available starting materials. | Often requires an activator (e.g., HgCl₂, Mukaiyama's reagent, or TCT) which can be toxic or require specific conditions.[4][5] | 70-95% (with activator)[5] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available as common peptide coupling reagents, can be effective for certain nucleophiles.[2] | Guanidinylation can be a side reaction; optimization may be required to favor guanidinylation over amide bond formation. | Variable, dependent on substrate and conditions. |
In-Depth Analysis of Reagent Classes
Triflylguanidines: The High-Performance Standard
N,N′-Di-Boc-N′′-triflylguanidine, often referred to as Goodman's reagent, is widely regarded as one of the most powerful and versatile guanidinylating agents.[1] The triflate group is an exceptional leaving group, rendering the reagent highly electrophilic and reactive towards a broad range of amines, including those that are sterically hindered or electronically deactivated. Reactions with this reagent are typically fast, proceed under mild conditions, and afford high yields of the protected guanidine.[2] A comparative study has shown its superiority over other commercially available guanidinylating agents.[1]
Experimental Protocol: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
-
Dissolution: In a clean, dry flask, dissolve the primary amine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add N,N′-Di-Boc-N′′-triflylguanidine (1.05 equiv). For less reactive amines, a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the protected guanidine.
Pyrazole-carboxamidines: The Reliable Workhorse
Pyrazole-carboxamidine derivatives, particularly N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, are excellent reagents for the guanidinylation of a wide variety of primary and secondary amines under mild conditions.[3] While generally less reactive than triflylguanidines, they offer the advantages of being stable, crystalline solids that are easy to handle. The pyrazole leaving group is sufficiently labile to be displaced by most amines, leading to good to excellent yields of the desired guanidines. For less reactive amines, the reaction may require longer reaction times or gentle heating. The reactivity of this class of reagents can be enhanced, for example, with the use of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which has been shown to give high yields (70-100%) in the preparation of nitroguanidines.[6]
Experimental Protocol: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
-
Mixing Reagents: In a suitable flask, dissolve the primary amine (1.0 equiv) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) in a solvent such as THF or acetonitrile.
-
Reaction Conditions: Stir the solution at room temperature. For less reactive or sterically hindered amines, the reaction mixture can be heated to 40-60 °C to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. This may take anywhere from a few hours to overnight.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The residue can be purified by flash chromatography on silica gel to afford the pure di-Boc-protected guanidine.
Isothioureas: The Cost-Effective Option
S-alkylisothioureas, particularly those with protecting groups like Boc or Cbz, represent a more economical route to guanidines. However, their direct reactivity with amines is often low. To achieve efficient guanidinylation, an activating agent is typically required to convert the thiol into a better leaving group. Historically, mercury salts like HgCl₂ were used, but due to their toxicity, more environmentally benign activators have been developed.[4] Cyanuric chloride (TCT) has emerged as an effective and safer alternative, providing high yields without the issue of heavy-metal waste.[5] The reaction proceeds through a carbodiimide intermediate, which is then attacked by the amine.
Experimental Protocol: Guanidinylation using N,N'-di-Boc-S-methylisothiourea with TCT Activation
-
Activation: In a dry flask under an inert atmosphere, dissolve N,N'-di-Boc-S-methylisothiourea (1.0 equiv) and cyanuric chloride (0.4 equiv) in anhydrous THF. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate.
-
Amine Addition: To the activated mixture, add a solution of the primary amine (1.2 equiv) and a base such as N-methylmorpholine (NMM) (2.0 equiv) in THF.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.
Uronium/Aminium Salts: The Repurposed Reagents
Common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also serve as effective guanidinylating agents.[2] In the context of peptide synthesis, the reaction of these reagents with the amine component is often considered an undesired side reaction. However, by carefully controlling the reaction conditions, this reactivity can be harnessed for the efficient synthesis of guanidines. This method is particularly attractive due to the ready availability of these reagents in most synthetic chemistry laboratories.
Comparison of Guanidinylation Reagent Classes
Conclusion: Selecting the Optimal Reagent
The synthesis of guanidines is a well-established transformation with a diverse toolkit of available reagents. For reactions demanding high yields and broad substrate compatibility, N,N′-Di-Boc-N′′-triflylguanidine stands out as the premier choice, albeit at a higher cost. Pyrazole-carboxamidines offer a reliable and milder alternative, providing a good balance of reactivity and ease of handling. For large-scale syntheses where cost is a primary concern, isothioureas activated with modern, less-toxic reagents present a viable and economical option. Finally, the opportunistic use of readily available uronium/aminium salts can be an effective strategy, particularly for exploratory work.
By understanding the underlying mechanisms and comparative performance of these reagents, researchers can confidently select the most appropriate method to achieve their synthetic goals, paving the way for the discovery and development of novel guanidine-containing molecules with significant biological potential.
References
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
- Guanidinylation reagents.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
- US6072075A - Guanidinylation reagents.
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Thieme Synlett. [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. T-Space Repository, University of Toronto. [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemComm. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters. [Link]
-
Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. The Royal Society of Chemistry. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
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PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]
-
Improved method for the preparation of guanidines. Sci-Hub. [Link]
-
Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]
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- 3. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole | MDPI [mdpi.com]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Determining Guanidinylation Reaction Yield
For researchers, medicinal chemists, and drug development professionals, the precise synthesis of guanidinylated compounds is paramount. The guanidinium group, a key feature in many bioactive molecules and pharmaceuticals, necessitates accurate and reliable methods to determine reaction yields. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for this purpose, grounded in scientific principles and practical expertise.
The Critical Role of Guanidinylation and the Need for Accurate Yield Determination
Guanidinylation, the process of introducing a guanidine group onto a primary or secondary amine, is a fundamental transformation in organic synthesis.[1] The resulting guanidinium moiety is often crucial for molecular recognition and biological activity. Traditional methods for guanidinylation can be complex, sometimes involving multiple protection and deprotection steps.[1] Direct guanidinylation strategies offer a more streamlined approach.[1] Regardless of the synthetic route, accurately determining the reaction yield is essential for process optimization, understanding reaction kinetics, and ensuring the quality of the final product.
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonplace in reaction analysis, they often present challenges such as the need for chromophores (for UV detection), derivatization, and compound-specific response factors.[2] This is where the power of quantitative NMR (qNMR) becomes evident.
The Principle of Quantitative NMR: A Primary Ratio Method
At its core, qNMR is a powerful analytical technique that allows for the determination of the absolute concentration of a substance in a sample.[3] The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[3][4] This unique feature allows for the quantification of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, without the need for a calibration curve for the analyte itself.[3]
There are two main approaches in qNMR:
-
Relative Concentration Determination: This involves comparing the integrals of signals from different species within the same sample to determine their molar ratios.[5] This is particularly useful for assessing the purity of a sample or determining isomeric ratios.[5]
-
Absolute Concentration Determination: This method requires the addition of a known amount of a certified reference material (an internal standard) to the sample.[5] By comparing the integral of a specific signal from the analyte to a signal from the internal standard, the absolute concentration or purity of the analyte can be calculated.[5]
The equation for calculating the purity of an analyte using an internal standard is as follows:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the substance
qNMR vs. Other Techniques for Guanidinylation Reaction Analysis: A Comparative Overview
The choice of analytical technique can significantly impact the accuracy and efficiency of determining reaction yields. Below is a comparison of qNMR with other common methods.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal area is directly proportional to the number of nuclei. A primary ratio method. | Based on the separation of components in a mixture and their detection by UV absorbance. |
| Calibration | Does not require a calibration curve for the analyte when using an internal standard. | Requires a calibration curve with a reference standard for the analyte. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.[2] | Often requires filtration and dilution. Can be destructive depending on the column and mobile phase. |
| Universality | Applicable to any soluble molecule with NMR-active nuclei. | Requires a chromophore for UV detection; derivatization may be necessary for non-UV active compounds. |
| Analysis Time | Typically 5-15 minutes per sample. | Can range from 10-30 minutes per sample, plus time for column equilibration. |
| Selectivity | High resolution allows for the differentiation and quantification of structurally similar compounds, including starting materials, products, and byproducts in a single spectrum. | Relies on chromatographic separation, which can be challenging for co-eluting species. |
| Cost | Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[2] | Lower initial instrument cost, but ongoing costs for solvents, columns, and standards. |
Experimental Workflow for qNMR Analysis of a Guanidinylation Reaction
The following is a detailed, step-by-step methodology for determining the yield of a guanidinylation reaction using qNMR.
Method Planning
-
Selection of Analyte and Internal Standard Signals:
-
Identify well-resolved signals in the ¹H NMR spectrum for the starting amine, the guanidinylated product, and the internal standard. These signals should not overlap with each other or with solvent signals. For example, in the guanidinylation of a primary amine, one could monitor the disappearance of the α-protons to the amine in the starting material and the appearance of a new signal for the corresponding protons in the product.
-
-
Choice of Internal Standard:
-
The internal standard should be of high purity (certified reference material is recommended), stable, and soluble in the chosen deuterated solvent.[6] It should have a simple NMR spectrum with signals that do not overlap with the analyte signals.[5] Common internal standards for organic solvents include dimethyl sulfone, 1,4-dinitrobenzene, and maleic acid.[7]
-
-
Selection of Deuterated Solvent:
Sample Preparation
-
Accurately weigh a specific amount of the internal standard into an empty vial.
-
Withdraw a precise aliquot of the reaction mixture and add it to the vial containing the internal standard.
-
Accurately weigh the vial with the reaction mixture and internal standard to determine the exact mass of the reaction aliquot.
-
Add the appropriate deuterated solvent to dissolve the mixture completely.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition
To ensure accurate and reliable quantitative data, the following NMR parameters must be carefully optimized:
-
Relaxation Delay (d1): This is a crucial parameter. The delay between pulses must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest to ensure complete relaxation.[5]
-
Pulse Angle: A 90° pulse angle should be used for maximum signal intensity.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[5]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integrals.
Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected signals for the starting material, product, and internal standard.
-
Use the qNMR equation to calculate the concentrations of the starting material and product, and from there, determine the reaction yield.
Visualizing the Workflow and Reaction
Caption: A general scheme of a guanidinylation reaction.
Trustworthiness and Self-Validation in qNMR
The reliability of qNMR is rooted in its adherence to fundamental physical principles. A properly executed qNMR experiment is a self-validating system:
-
Internal Consistency: The ratios of integrals of different signals from the same molecule should correspond to the number of protons giving rise to those signals. Any deviation can indicate the presence of impurities under a given peak.
-
Certified Reference Materials: The use of certified internal standards provides traceability to national and international standards, ensuring the accuracy of the measurements. [8]* Method Validation: qNMR methods can be rigorously validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [9]
Conclusion: The Superiority of qNMR for Guanidinylation Yield Determination
For researchers and professionals in drug development, quantitative NMR offers a robust, accurate, and efficient method for determining the yield of guanidinylation reactions. Its ability to provide direct quantification without the need for analyte-specific calibration standards, combined with its high selectivity and non-destructive nature, makes it a superior alternative to traditional chromatographic techniques in many cases. By following a well-planned and meticulously executed qNMR workflow, scientists can gain reliable insights into their reaction outcomes, accelerating the development of novel guanidine-containing molecules.
References
-
Li, C-Y., et al. (2009). Quality assessment of Radix Codonopsis by quantitative nuclear magnetic resonance. Journal of Chromatography A, 1216(11), 2124–2129. [Link]
-
BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures. [Link]
-
Queiroz, M. M., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry, 12. [Link]
-
Eurisotop. (n.d.). Standards for qNMR. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of starting material, intermediates and the desired product at selected stages of the reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Magritek. (n.d.). qNMR on samples from the production plant. [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]
-
Looper, R. E., et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PMC, NIH. [Link]
-
Larrow, J. F., & Senanayake, C. H. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Gökbulut, B., et al. (2020). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Magnetic Resonance in Chemistry, 58(11), 1085-1093. [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis of N-Cyano-N',S-dimethylisothiourea and its Reaction Products
Introduction: The Analytical Challenge of a Reactive Intermediate
N-Cyano-N',S-dimethylisothiourea is a versatile research chemical characterized by its reactive N-cyano and isothiourea functionalities.[1] Its structure lends itself to a variety of synthetic transformations, particularly in the construction of heterocyclic systems where it can react with binucleophiles.[2] The analysis of its reaction mixtures presents a significant challenge for analytical chemists. The starting material and its potential products—ranging from simple substitution products to complex cyclized adducts—are typically highly polar, nitrogen-rich compounds. This polarity makes them notoriously difficult to retain and resolve using standard reversed-phase liquid chromatography (RPLC).
This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of this compound reaction products. We will explore the rationale behind choosing an optimal chromatographic strategy, detail a field-proven analytical protocol, and compare its performance against viable alternatives.
Chapter 1: Understanding the Analyte & Anticipating the Products
The reactivity of this compound is dictated by the electrophilic carbon of the isothiourea and the electrophilicity of the cyano group. Reactions with nucleophiles can lead to the displacement of the methylthio (-SMe) group or addition across the N-cyano bond. In the presence of a dinucleophile (e.g., an ethylenediamine derivative), a cascade of reactions can occur, leading to heterocyclic products.
A hypothetical reaction with a generic amine nucleophile (R-NH2) could yield multiple products, complicating the analytical workflow.
Caption: Potential reaction pathways of this compound.
Given the polarity of these potential products, our analytical method must be tailored for hydrophilic compounds.
Chapter 2: The Core Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
Expertise & Rationale: Standard RPLC on C18 columns fails to provide adequate retention for many highly polar compounds, leading to elution near or in the solvent front, poor peak shape, and insufficient resolution.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention and separation. For MS detection, the high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity.[4]
Experimental Protocol: HILIC-MS Analysis
This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.
1. Sample Preparation: i. Reaction Quenching: If necessary, quench the reaction with an appropriate reagent. ii. Dilution: Dilute a 10 µL aliquot of the reaction mixture into 990 µL of 90:10 (v/v) Acetonitrile/Water with 0.1% Formic Acid. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. iii. Filtration/Centrifugation: Filter the diluted sample through a 0.22 µm PTFE syringe filter or centrifuge at >12,000 x g for 10 minutes to remove particulates.
2. LC-MS System & Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
MS System: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent high-resolution mass spectrometer.
-
System Suitability: Before analysis, inject a standard of this compound (1 µg/mL) to confirm retention time, peak shape, and MS sensitivity.
Table 1: Recommended HILIC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent amide-based HILIC column. | Amide phases offer excellent retention and selectivity for polar, nitrogenous compounds and are highly robust. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Buffered aqueous phase facilitates analyte partitioning and provides protons for positive mode ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent in HILIC mode. |
| Gradient | 0-1 min (95% B), 1-8 min (95% -> 60% B), 8-9 min (60% B), 9-9.1 min (60% -> 95% B), 9.1-12 min (95% B) | A shallow gradient is crucial in HILIC to resolve compounds with similar polarities. The re-equilibration step is critical for reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 2 µL | Small volume prevents overloading and maintains peak fidelity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the analytes are readily protonated, making positive mode highly sensitive. |
| MS Acquisition Mode | Full Scan (m/z 70-1000) and Targeted MS/MS | Full scan detects all ions for unknown identification. Targeted MS/MS on the parent compound confirms its identity and structure. |
| Capillary Voltage | 3500 V | Optimizes ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
Data Analysis Workflow
Caption: A typical workflow for identifying unknown reaction products from HRMS data.
For this compound (C4H7N3S, MW: 129.18), the expected protonated molecule [M+H]+ will have an exact mass of 130.0433. High-resolution MS allows for the generation of a molecular formula, which is the first critical step in identifying unknown reaction products. Subsequent MS/MS fragmentation provides structural confirmation. Likely fragmentations include the neutral loss of methanethiol (CH3SH, 48.00 Da) or cleavage related to the cyano group.
Chapter 3: Comparison with Alternative Analytical Methodologies
While HILIC-MS is the primary recommendation, it is essential for scientists to understand the alternatives and their respective trade-offs.
Table 2: Comparison of Analytical Techniques
| Technique | Stationary Phase | Mobile Phase | Pros | Cons |
| HILIC-MS | Polar (Amide, Diol, Silica) | High Organic (e.g., >70% ACN) with aqueous buffer | Excellent retention for polar analytes; high MS sensitivity; good peak shapes.[4][5] | Sensitive to sample solvent composition; longer column equilibration times can be required. |
| Reversed-Phase LC-MS | Non-polar (C18, C8) with polar embedding/endcapping | High Aqueous with organic modifier (MeOH or ACN) | Robust and widely used; good for moderately polar compounds. | Poor retention for very polar analytes like this compound; potential for poor peak shape.[3] |
| SFC-MS | Polar (e.g., Cyanopropyl, Diol) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Fast separations; orthogonal selectivity to LC; good for isomer separation. A promising alternative for polar compounds.[6] | Requires specialized instrumentation; method development can be more complex than LC. |
Justification in Practice: A laboratory would start with HILIC-MS due to its high probability of success. If co-elution of critical isomers occurs or if an orthogonal separation is needed for confirmation, Supercritical Fluid Chromatography (SFC)-MS would be the next logical technique to employ. Standard RPLC would generally be avoided unless a polar-endcapped column demonstrates sufficient retention in initial screening.
Conclusion
The analysis of this compound reaction products demands an analytical strategy that can effectively manage highly polar molecules. A well-designed HILIC-MS method provides the necessary retention, resolution, and sensitivity to characterize complex reaction mixtures confidently. By understanding the principles behind the chosen methodology, comparing it with viable alternatives, and implementing a robust, self-validating protocol, researchers can generate high-quality, reliable data to accelerate their research and development efforts. This guide serves as a foundational blueprint, empowering scientists to tackle the analytical challenges posed by this important class of reactive compounds.
References
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Silva, T. B. da, et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available from: [Link]
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Elgemeie, G. H., & Mohamed, R. A. (2018). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Available from: [Link]
-
Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. Available from: [Link]
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Miles, C. O., et al. (2023). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. National Institutes of Health. Available from: [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
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Kim, D. H., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available from: [Link]
-
Smith, A. D., et al. (2020). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. National Institutes of Health. Available from: [Link]
-
Wuest, F., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Available from: [Link]
-
Logue, B. A., et al. (2013). Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate. CORE. Available from: [Link]
-
Bennett, C. S., et al. (2025). Isothiourea – catalyzed α-selective glycosylations. RSC Publishing. Available from: [Link]
-
Nesterenko, P. N., et al. (2015). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. ResearchGate. Available from: [Link]
-
Hemdan, M. M., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available from: [Link]
-
Wiese, A. M., et al. (2023). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Petride, H., et al. (2006). UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Revue Roumaine de Chimie. Available from: [Link]
-
Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. National Institutes of Health. Available from: [Link]
-
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
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- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Guanidines: A Comparative Analysis of N-Cyano-N',S-dimethylisothiourea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore, integral to the function of numerous bioactive molecules. The synthesis of substituted guanidines, therefore, is a cornerstone of many research and development programs. The choice of a guanidinylating agent is a pivotal decision, directly impacting not only the reaction's success in terms of yield and purity but also the overall cost-effectiveness of the synthetic route. This guide provides an in-depth, objective comparison of N-Cyano-N',S-dimethylisothiourea with other common alternatives, supported by experimental insights and a thorough cost analysis.
The Central Role of Guanidinylating Agents
The introduction of a guanidine moiety typically involves the reaction of an amine with a suitable electrophilic partner. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages concerning reactivity, stability, and cost. This guide will focus on a comparative analysis of this compound against two widely used classes of reagents: S-methylisothiourea salts and protected pyrazole-1-carboxamidines.
This compound: A Cost-Effective Contender
This compound has emerged as a compelling option for guanidinylation due to its favorable reactivity and economic advantages. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by the amine. This often translates to milder reaction conditions and shorter reaction times compared to some traditional methods.
Mechanism of Action
The generally accepted mechanism for guanidinylation using S-methylisothiourea derivatives involves the formation of a carbodiimide intermediate. In the case of this compound, the reaction with an amine proceeds via nucleophilic addition to the central carbon, followed by the elimination of methanethiol, a volatile and easily removable byproduct.
Caption: Generalized mechanism of guanidinylation using this compound.
Comparative Synthesis: 2-Amino-4,6-dimethylpyrimidine
To provide a practical and data-driven comparison, we will examine the synthesis of 2-amino-4,6-dimethylpyrimidine, a valuable building block in medicinal chemistry, from acetylacetone and a guanidinylating agent.
Method A: Using Guanidine Carbonate (A Traditional Approach)
A common and straightforward method for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with a simple guanidine salt like guanidine carbonate.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guanidine carbonate (1.0 eq) in water.
-
Add sodium hydroxide (2.0 eq) to the solution to generate the free guanidine base in situ.
-
To this solution, add acetylacetone (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
The product, 2-amino-4,6-dimethylpyrimidine, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallization from ethanol can be performed for further purification.
Method B: A Proposed Route with this compound
Proposed Experimental Protocol:
-
In a suitable solvent such as ethanol or DMF, combine acetylacetone (1.0 eq) and this compound (1.0 eq).
-
Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like sodium ethoxide (1.1 eq), to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C), monitoring by TLC. The reaction is anticipated to proceed faster than Method A due to the higher reactivity of the guanidinylating agent.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Comparative workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Performance and Cost-Effectiveness Analysis
The choice between these methods hinges on a careful consideration of several factors: reagent cost, reaction efficiency (yield and time), and downstream processing (purification).
| Parameter | Method A: Guanidine Carbonate | Method B: this compound |
| Guanidinylating Agent | Guanidine Carbonate | This compound |
| Typical Yield | 70-85% | Expected to be comparable or higher (≥80%) |
| Reaction Time | 4-6 hours | Estimated 1-3 hours |
| Reaction Temperature | Reflux (~100 °C) | Room Temperature to 60 °C |
| Purification | Precipitation and filtration | Extraction and chromatography/recrystallization |
| Byproducts | Water, Sodium Salts | Methanethiol, Base salt |
| Reagent Cost (per mole) | Low | Moderate |
Cost Analysis:
To provide a tangible comparison, let's analyze the approximate cost to synthesize 1 mole of 2-amino-4,6-dimethylpyrimidine (assuming a theoretical 100% yield for simplicity). Prices are based on currently available catalog information from major chemical suppliers and may vary.
| Reagent | Method A Cost (USD) | Method B Cost (USD) |
| Guanidine Carbonate (~$50/kg) | ~$9 | - |
| This compound (~$300/kg) | - | ~$39 |
| Acetylacetone (~$40/L) | ~$5 | ~$5 |
| Sodium Hydroxide | Minimal | - |
| DBU | - | Significant cost, but used catalytically or stoichiometrically |
| Solvents & Purification Media | Moderate | Moderate to High |
| Estimated Total Reagent Cost | ~$15-25 | ~$45-60+ |
Interpretation of the Data:
From a purely reagent cost perspective, the traditional method using guanidine carbonate is significantly more economical. However, this does not paint the complete picture. The higher reactivity of this compound offers several potential cost-saving advantages in a process chemistry setting:
-
Shorter Reaction Times: Reduced reaction times translate to increased throughput and lower energy consumption per batch.
-
Milder Conditions: Operating at lower temperatures reduces energy costs and can improve the safety profile of the process.
-
Potentially Higher Yields and Purity: The cleaner reaction profile may lead to higher isolated yields and reduce the need for extensive purification, saving on solvent and chromatography media costs, as well as labor.
Alternative Guanidinylating Agents: A Brief Overview
It is important to consider other classes of guanidinylating agents to provide a comprehensive view.
-
S-Methylisothiourea Sulfate: A common and relatively inexpensive reagent. However, it often requires harsher reaction conditions and can lead to the formation of side products.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A highly effective and versatile reagent that allows for the synthesis of protected guanidines, which can be crucial in multi-step syntheses.[1] However, its significantly higher cost makes it less suitable for large-scale manufacturing unless the specific properties of the protected intermediate are essential.
-
Cyanuric Chloride: While not a direct guanidinylating agent, it can be used to activate thioureas for guanidinylation, offering a mercury-free alternative to older methods.[2] Its low cost is a significant advantage.[3]
Conclusion and Expert Recommendations
The selection of a guanidinylating agent is a multifactorial decision that must be tailored to the specific needs of the synthesis.
-
For early-stage research and small-scale synthesis where cost is a primary driver and reaction time is less critical, the traditional approach with guanidine carbonate remains a viable and economical option.
-
This compound presents a compelling alternative for process development and scale-up operations where factors such as reaction time, energy consumption, and throughput are of greater importance. The higher initial reagent cost can be offset by savings in other areas. The enhanced reactivity and potentially cleaner reaction profiles can lead to a more efficient and ultimately more cost-effective overall process.
-
For complex, multi-step syntheses requiring orthogonal protecting group strategies, the use of more sophisticated and expensive reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often justified and necessary.
As Senior Application Scientists, we recommend a thorough evaluation of each method at the bench scale to determine the optimal balance of cost, efficiency, and product quality for your specific target molecule and production scale. The initial investment in a slightly more expensive but more efficient reagent like this compound can yield significant returns in the long run, particularly in a competitive drug development environment.
References
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(20), 7864–7869.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
- U.S. Patent No. 6,200,980 B1. (2001).
- Katritzky, A. R., & Pleynet, D. P. M. (2000). A convenient preparation of N,N'-disubstituted-N''-cyano-guanidines from N-substituted cyanamides. Journal of Heterocyclic Chemistry, 37(4), 899-902.
- Goodman, M., & Zapf, C. W. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097.
-
IndiaMART. Cyanuric Chloride. [Link]
-
Aladdin Scientific. S-Methylisothiourea Sulfate, min 98%, 100 grams. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Cyano-N',S-dimethylisothiourea for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, regulatory compliance, and environmental stewardship. This guide provides a detailed, in-depth protocol for the proper disposal of N-Cyano-N',S-dimethylisothiourea, a compound that requires meticulous handling due to its specific chemical hazards.
Understanding the Hazard Profile of this compound
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Its hazard profile also indicates potential for long-lasting toxic effects on aquatic life.[2] A critical aspect of its chemistry to consider during disposal is the cyano group (-C≡N), which can release highly toxic hydrogen cyanide gas upon contact with acids.[3] The isothiourea core of the molecule also presents reactive sites.[4] Therefore, all disposal procedures must be designed to mitigate these risks.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement(s) | Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | Avoid generation of dusts and aerosols. Use appropriate personal protective equipment (PPE). |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Prevent release to the environment. Do not dispose of down the drain. |
| Reactivity | Reacts with acids to produce toxic gas | Segregate from acidic waste. |
Part 1: Immediate Safety and Handling for Waste Generation
The foundation of proper disposal begins at the point of waste generation. Adherence to these immediate safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
Given the compound's toxicity, a comprehensive PPE strategy is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves have shown resistance to cyanide compounds and are a suitable choice.[5][6] Always inspect gloves for any signs of degradation or perforation before use. For extended handling, consider double-gloving.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.[5]
-
Lab Coat: A lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[5]
Engineering Controls
All handling of this compound, including the preparation of waste containers, should be performed within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste from generation to final disposal by a licensed professional service. In-laboratory treatment of this compound is not recommended without specific, validated procedures due to the potential for hazardous reactions.
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers.
-
Step 1: Container Selection: Use a dedicated, properly labeled hazardous waste container.[7] The container must be made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[8]
-
Step 2: Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[8] The label should also include a clear warning: "Do Not Mix with Acids."
-
Step 3: Waste Accumulation:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the labeled hazardous waste container.
-
Contaminated Materials: Items such as weighing boats, contaminated paper towels, and used PPE (gloves, etc.) should also be collected in a designated container for solid hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.
-
Spill Cleanup and Decontamination
In the event of a spill, a prompt and safe response is crucial.
-
Step 1: Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Step 2: Control the Spill: For small spills of solid material, carefully cover with an inert absorbent material such as vermiculite or sand to prevent it from becoming airborne.[1][3]
-
Step 3: Cleanup: Wearing appropriate PPE, gently sweep the absorbent material and the spilled chemical into a designated hazardous waste container.[1] Avoid creating dust. For residual contamination, wipe the area with a cloth dampened with a mild detergent and water. All cleanup materials must be disposed of as hazardous waste.
-
Step 4: Decontamination of Laboratory Equipment: Glassware and equipment that have been in contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent in a fume hood. The solvent rinse should be collected as hazardous waste.
-
Wash the equipment with soap and water.[9]
-
A final rinse with deionized water is recommended.
-
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Step 1: Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly acids.[10]
-
Step 2: Professional Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Part 3: Regulatory and Compliance Considerations
The disposal of this compound falls under the purview of hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations. This includes proper labeling, storage, and documentation of hazardous waste.
Conclusion: A Commitment to Safety and Environmental Responsibility
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. This guide provides a framework for these essential procedures, fostering a culture of safety and scientific integrity.
References
-
Standing Committee of Analysts. Addendum to “The determination of cyanide in waters and associated materials (2007)”. Available from: [Link]
-
University of Tennessee Health Science Center. PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. Available from: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. (2015-02-25). Available from: [Link]
-
Centers for Disease Control and Prevention. Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025-10-23). Available from: [Link]
-
North Safety Products. Hand Protection Chemical Resistance Guide. Available from: [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]
-
University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available from: [Link]
-
Centers for Disease Control and Prevention. Decontamination of Laboratory Equipment. (2024-12-16). Available from: [Link]
-
Columbia University. Cyanide Safe Use Guidelines. Available from: [Link]
-
University of Florida. hazardous waste management guide. Available from: [Link]
-
University of California, Santa Cruz. SPILL CLEANUP QUICK REFERENCE. Available from: [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]
-
University of California San Diego. Biosafety: Decontamination Methods for Laboratory Use. (2025-06-26). Available from: [Link]
-
The College of New Jersey. Hazardous Waste Management Manual. Available from: [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. Available from: [Link]
-
Wikipedia. Hazardous waste. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nj.gov [nj.gov]
- 4. This compound|5848-24-8 [benchchem.com]
- 5. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 7. This compound CAS#: 5848-24-8 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
